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  • Product: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol
  • CAS: 1219957-07-9

Core Science & Biosynthesis

Foundational

The Emerging Therapeutic Potential of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol: A Technical Guide for Drug Discovery

Abstract The confluence of privileged structural motifs in a single molecular entity presents a compelling strategy in modern drug discovery. This whitepaper introduces 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, a novel i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in a single molecular entity presents a compelling strategy in modern drug discovery. This whitepaper introduces 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, a novel investigational compound, and delineates its therapeutic potential based on a robust analysis of its core components: a pyrrolidin-3-ol core and a 2-amino-4-bromophenyl substituent. Drawing from extensive research on analogous structures, we posit that this compound holds significant promise, primarily in the realms of oncology and neuropharmacology. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation, offering researchers and drug development professionals a detailed roadmap for exploring its therapeutic value.

Introduction: A Rationale for Investigation

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional architecture which allows for extensive exploration of pharmacophore space.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Specifically, the pyrrolidin-3-ol scaffold has been identified in molecules targeting neurodegenerative diseases and modulating serotonergic pathways.[5][6]

Complementing this, the 2-aminophenyl moiety is a key pharmacophore in a variety of therapeutic agents. Notably, derivatives such as (2-aminophenyl)urea and 2-(4-aminophenyl)benzothiazole have emerged as potent anticancer agents, often exhibiting multi-targeted mechanisms of action.[7][8][9] The incorporation of a bromine atom on the phenyl ring can further enhance biological activity and provides a versatile handle for synthetic modifications.[10][11]

The novel structure of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, therefore, represents a logical and compelling fusion of these pharmacologically significant fragments. This guide will explore the untapped potential of this molecule, proposing testable hypotheses and detailing the experimental methodologies required to validate its therapeutic promise.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol is paramount for its development. While experimental data is not yet available, computational predictions of properties such as molecular weight, logP, polar surface area, and hydrogen bond donors/acceptors can guide initial formulation and assay development.

Table 1: Predicted Physicochemical Properties of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight~272.15 g/mol Adherence to Lipinski's rule of five for oral bioavailability.
logP~1.5 - 2.5Indicates a balance of hydrophilicity and lipophilicity for membrane permeability.
Polar Surface Area~60 - 70 ŲInfluences cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors3Potential for strong interactions with biological targets.
Hydrogen Bond Acceptors3Potential for strong interactions with biological targets.
Proposed Synthetic Pathway

The synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol can be approached through a multi-step process, leveraging established synthetic methodologies for pyrrolidine ring formation and functionalization. A plausible retrosynthetic analysis suggests a convergent approach.

Synthetic Pathway Target 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Intermediate1 1-(4-Bromo-2-nitrophenyl)pyrrolidin-3-ol Target->Intermediate1 Reduction of nitro group Intermediate2 3-Hydroxypyrrolidine Intermediate1->Intermediate2 Nucleophilic substitution Intermediate3 1,4-Dibromo-2-nitrobenzene Intermediate1->Intermediate3 Nucleophilic substitution Intermediate4 Reduction (e.g., H2, Pd/C) Intermediate1->Intermediate4 Intermediate4->Target

Caption: Proposed retrosynthetic analysis for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.

Step-by-Step Synthesis Protocol:

  • Synthesis of 1-(4-Bromo-2-nitrophenyl)pyrrolidin-3-ol:

    • To a solution of 1,4-dibromo-2-nitrobenzene in a suitable aprotic solvent (e.g., DMF or DMSO), add 3-hydroxypyrrolidine and a non-nucleophilic base (e.g., diisopropylethylamine).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until completion.

    • Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

    • Causality: The nucleophilic secondary amine of 3-hydroxypyrrolidine displaces one of the bromine atoms on the electron-deficient aromatic ring. The ortho-nitro group activates the ring towards nucleophilic aromatic substitution.

  • Reduction of the Nitro Group:

    • Dissolve the purified 1-(4-bromo-2-nitrophenyl)pyrrolidin-3-ol in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalyst, such as 10% palladium on carbon.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.

    • Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of aromatic nitro groups to primary amines.

Hypothesized Therapeutic Potential and Mechanisms of Action

Based on the pharmacology of its constituent fragments, we hypothesize that 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol possesses therapeutic potential primarily in oncology and neuroscience .

Anticancer Potential: A Multi-Targeted Approach

The 2-aminophenyl moiety is a known pharmacophore in several kinase inhibitors.[12][13] We propose that 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol may function as a kinase inhibitor, targeting key signaling pathways implicated in cancer cell proliferation and survival. The pyrrolidine-3-ol portion can form crucial hydrogen bonds within the ATP-binding pocket of various kinases, while the 2-amino-4-bromophenyl group can engage in hydrophobic and halogen bonding interactions.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR, EGFR, and FGFR, which are frequently dysregulated in various cancers.[7]

  • Non-Receptor Tyrosine Kinases: Including Src family kinases, which play a role in cell adhesion, growth, and differentiation.

  • Serine/Threonine Kinases: Such as Akt and mTOR, central nodes in cell survival and proliferation pathways.

Anticancer Mechanism cluster_outcomes Therapeutic Outcomes Compound 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Kinase Kinase (e.g., VEGFR, EGFR) Compound->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Pathway Activation Proliferation Tumor Cell Proliferation Pathway->Proliferation Stimulation Angiogenesis Angiogenesis Pathway->Angiogenesis Stimulation Apoptosis Apoptosis Pathway->Apoptosis Inhibition

Caption: Hypothesized mechanism of anticancer action via kinase inhibition.

Neuropharmacological Potential: Modulation of CNS Targets

The pyrrolidine scaffold is prevalent in centrally acting agents.[2] Derivatives of pyrrolidin-3-ol have shown affinity for various CNS targets, including serotonin (5-HT) receptors.[6] The 2-aminophenyl moiety can also contribute to interactions with CNS receptors. Therefore, 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol may modulate neuronal signaling and exhibit therapeutic effects in neurological and psychiatric disorders.

Potential CNS Targets:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in depression, anxiety, and psychosis.[14]

  • Dopamine (D) Receptors: Dysregulation of dopaminergic pathways is central to disorders like Parkinson's disease and schizophrenia.

  • Monoamine Oxidase (MAO): Inhibition of MAO can increase the levels of neurotransmitters in the brain, offering a therapeutic strategy for depression.

Experimental Workflows for Biological Evaluation

To validate the hypothesized therapeutic potential, a systematic and rigorous biological evaluation is essential. The following experimental workflows provide a comprehensive approach to characterizing the activity of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.

In Vitro Anticancer Evaluation

Anticancer Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Inhibition Kinase Inhibition Assay (Biochemical) Cell_Viability->Kinase_Inhibition If active Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Kinase_Inhibition->Apoptosis_Assay Western_Blot Western Blot Analysis (Phospho-protein levels) Kinase_Inhibition->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Migration_Invasion Migration/Invasion Assay (Transwell assay) Colony_Formation->Migration_Invasion Start Synthesized Compound Start->Cell_Viability

Caption: Experimental workflow for in vitro anticancer evaluation.

Detailed Protocols:

  • Cell Viability Assay (MTT):

    • Seed a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and calculate IC50 values.

    • Self-Validation: Include a known anticancer drug (e.g., doxorubicin) as a positive control and a vehicle control (e.g., DMSO).

  • Biochemical Kinase Inhibition Assay:

    • Utilize a commercial kinase panel (e.g., DiscoverX, Promega) to screen the compound against a broad range of kinases at a fixed concentration (e.g., 10 µM).

    • For hits identified in the primary screen, perform dose-response assays to determine the IC50 values.

    • Self-Validation: The assay includes internal positive and negative controls for each kinase.

  • Western Blot Analysis:

    • Treat selected cancer cells with the compound at concentrations around its IC50 value for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against total and phosphorylated forms of the target kinases and downstream effectors (e.g., p-Akt, p-ERK).

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Self-Validation: Compare the levels of phosphorylated proteins in treated cells to untreated and vehicle-treated controls.

In Vitro Neuroscience Evaluation
  • Receptor Binding Assays:

    • Use commercially available radioligand binding assays (e.g., from Eurofins or PerkinElmer) to determine the affinity of the compound for a panel of CNS receptors, including serotonin and dopamine receptor subtypes.

    • Calculate the Ki values from the displacement of a specific radioligand.

    • Self-Validation: Each assay includes a known reference compound with high affinity for the target receptor.

  • Monoamine Oxidase (MAO) Inhibition Assay:

    • Use a commercially available MAO-Glo™ Assay kit (Promega).

    • Incubate recombinant human MAO-A or MAO-B with the compound and a luminogenic substrate.

    • Measure the luminescence to determine the level of MAO inhibition and calculate IC50 values.

    • Self-Validation: Include known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

Conclusion and Future Directions

1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol stands as a promising, yet unexplored, chemical entity with significant therapeutic potential. The strategic combination of a pyrrolidin-3-ol core and a 2-amino-4-bromophenyl substituent provides a strong rationale for its investigation as a novel anticancer or neuropharmacological agent. The experimental workflows detailed in this guide offer a clear and robust pathway for elucidating its biological activity and mechanism of action. Further studies, including in vivo efficacy and safety assessments in relevant animal models, will be crucial in translating the in vitro findings into potential clinical applications. The modular nature of its synthesis also allows for the generation of a focused library of analogs to establish a comprehensive structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • BenchChem. (2025). (2-Aminophenyl)
  • Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Arch Pharm (Weinheim). 2020 Dec;353(12):e2000136.
  • Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Arch Pharm (Weinheim). 2014 Sep;347(9):643-52.
  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Molecules. 2018 Sep 28;23(10):2513.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Amino Acids. 2022 Feb;54(2):295-323.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules. 2025 Oct 30;30(21):5432.
  • Antitumor Benzothiazoles. Part 3. Synthesis of 2-(4-Aminophenyl) benzothiazoles and Evaluation of Their Activities Against Breast Cancer Cell Lines in vitro and in vivo. ChemInform.
  • Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Eur J Med Chem. 2016 Sep 8;120:21-33.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Int J Pharm Sci Rev Res. 2020 Mar;61(2):104-110.
  • Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Adv. 2023;13:12345-12358.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Med Chem. 2021 Jan;13(2):189-213.
  • SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors.
  • Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs. BenchChem.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Cancer Sci. 2007 Jan;98(1):106-12.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
  • Pyrrolidine Deriv
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  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. 2022;13(Special Issue 9):10692-10702.
  • Discovery of multi-target directed 3-OH pyrrolidine derivatives through a semisynthetic approach from alkaloid vasicine for the treatment of Alzheimer's disease. Eur J Med Chem. 2023 Mar 5;249:115145.
  • A Comparative Guide to the Structure-Activity Relationship of Novel N-{4-[(4-Bromophenyl)
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023 May 11;8(20):17865-17881.
  • Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int J Mol Sci. 2024 Oct 17;25(20):11158.
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  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Adv. 2024 Oct 25;14(44):32189-32205.
  • 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chem Neurosci. 2022 Apr 26;13(9):1334-1345.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem. 2017;24(17):1787-1810.
  • Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). Research Journal of Pharmaceutical Biological and Chemical Sciences. 2018;9(1):235-242.
  • Exploring Functionalized Amino Acids: The Role of Bromophenyl Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. 2026 Feb 15.
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  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. 2022 Jul 8;27(14):4379.
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Sources

Exploratory

literature review of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol as a pharmaceutical scaffold

The following technical guide provides an in-depth review of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol , analyzing its utility as a versatile intermediate in medicinal chemistry. Executive Summary 1-(2-Amino-4-bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol , analyzing its utility as a versatile intermediate in medicinal chemistry.

Executive Summary

1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol represents a high-value "orthogonally functionalized" scaffold in modern drug discovery.[1] Its structure combines a polar, chiral solubilizing group (pyrrolidin-3-ol) with a reactive ortho-diamine core and a halogen handle (4-bromo).[1] This unique architecture allows it to serve as a divergent precursor for Type I/II kinase inhibitors , benzimidazole-based GPCR ligands , and PROTAC linkers .[1]

This guide details the synthesis, physicochemical properties, and strategic application of this scaffold in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The molecule consists of a central benzene ring substituted at the 1, 2, and 4 positions. The pyrrolidin-3-ol moiety at position 1 introduces chirality and hydrophilicity, critical for tuning the LogP of lipophilic drug candidates.[1]

PropertyData / Description
IUPAC Name 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol
Molecular Formula C₁₀H₁₃BrN₂O
Molecular Weight 257.13 g/mol
Chirality Contains one stereocenter at the pyrrolidine C3 position.[1] Available as (R), (S), or racemate.[1][2]
Key Functionality Primary Amine (-NH₂): Nucleophile for cyclization or amide coupling.Bromide (-Br): Electrophile for Suzuki/Buchwald couplings.Hydroxyl (-OH): H-bond donor/acceptor; solubility enhancer.[1]
Predicted LogP ~1.2 (Moderate lipophilicity, ideal for CNS/oral drugs)
pKa (Conjugate Acid) ~4.5 (Aniline nitrogen), ~14 (Hydroxyl)

Synthetic Pathways & Manufacturing

The synthesis of this scaffold typically follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[1] This route is preferred for its scalability and region-specificity.[1][2]

Synthesis Workflow (DOT Diagram)[1]

SynthesisPath SM1 4-Bromo-1-fluoro-2-nitrobenzene (Electrophile) INT Intermediate: 1-(4-Bromo-2-nitrophenyl)pyrrolidin-3-ol SM1->INT S_NAr K2CO3, DMF, 60°C SM2 3-Pyrrolidinol (Nucleophile) SM2->INT PROD Target Scaffold: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol INT->PROD Nitro Reduction Fe/NH4Cl or H2/Pd-C

Figure 1: Two-step synthetic route for the production of the target scaffold.

Detailed Experimental Protocol

Step 1: SNAr Coupling

  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), 3-Pyrrolidinol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).[1]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve 4-bromo-1-fluoro-2-nitrobenzene in DMF (5 mL/mmol).

    • Add K₂CO₃ followed by 3-pyrrolidinol.

    • Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the fluoride starting material.[1]

    • Workup: Dilute with water, extract with ethyl acetate. The product, 1-(4-bromo-2-nitrophenyl)pyrrolidin-3-ol , is usually a yellow/orange solid.[1]

Step 2: Nitro Reduction

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).[1]

  • Solvent: Ethanol/Water (3:1).[1]

  • Procedure:

    • Suspend the nitro intermediate in EtOH/H₂O.[1]

    • Add NH₄Cl and Fe powder.[1]

    • Reflux (80°C) for 2–3 hours. The yellow color typically fades to a pale brown/off-white.[1]

    • Filtration: Filter hot through Celite to remove iron residues.[1]

    • Purification: Concentrate filtrate. Recrystallize from ethanol or purify via column chromatography (DCM/MeOH) to obtain the 1-(2-amino-4-bromophenyl)pyrrolidin-3-ol as an off-white solid.[1]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" because it allows for divergent synthesis .[1] The 4-bromo group and the ortho-diamine system can be manipulated independently to access distinct chemical spaces.[1]

Divergent Application Map[1]

Applications Core 1-(2-Amino-4-bromophenyl) pyrrolidin-3-ol Benz Benzimidazole Core (Cyclization with R-CHO) Core->Benz Condensation Kinase Kinase Inhibitor Tail (Suzuki Coupling at -Br) Core->Kinase Pd-Catalysis Protac PROTAC Linker (Etherification at -OH) Core->Protac Conjugation BenzEx Ex: H1 Antagonists, Opioid Ligands Benz->BenzEx KinaseEx Ex: JAK/BTK Inhibitors (Solvent Front Binder) Kinase->KinaseEx ProtacEx Ex: E3 Ligase Recruitment Protac->ProtacEx

Figure 2: Divergent medicinal chemistry applications of the scaffold.

Strategic Utility in Drug Design[1]
  • Kinase Inhibitors (Hinge Binding & Solvent Front):

    • The aniline nitrogen can serve as a key hydrogen bond donor to the kinase hinge region.[1]

    • The pyrrolidin-3-ol moiety projects into the solvent-exposed region.[1] The hydroxyl group can form specific water-mediated bridges or direct H-bonds with residues like Asp or Glu at the rim of the ATP pocket.[1]

    • Reference: Ortho-aminoanilines are classic precursors for the synthesis of adenine-mimetic heterocycles used in FDA-approved drugs like Imatinib or Gefitinib analogs [1].[1]

  • Benzimidazole Construction:

    • Reaction with aldehydes (R-CHO) or carboxylic acids leads to 1-(pyrrolidin-3-yl)-benzimidazoles .[1]

    • Benzimidazoles are bioisosteres of indoles and purines, widely used in anti-histamines, proton pump inhibitors, and antivirals.

    • The pre-installed bromine allows for late-stage functionalization after the heterocyclic core is formed, a crucial advantage in library synthesis [2].[1]

  • Chiral Resolution & Solubility:

    • Using enantiopure (S)-3-pyrrolidinol or (R)-3-pyrrolidinol allows researchers to probe the stereochemical preferences of a binding pocket.[1]

    • The aliphatic hydroxyl group significantly lowers the LogP compared to a plain pyrrolidine or piperidine, improving oral bioavailability and reducing metabolic clearance via lipophilic pathways.

Critical Handling & Stability

  • Oxidation Sensitivity: The electron-rich aniline (amino group) is susceptible to oxidation.[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term storage.

  • Light Sensitivity: Aryl bromides can undergo slow photodehalogenation.[1] Protect from direct light.[1][2]

  • Safety: As an aromatic amine and organobromide, treat as a potential sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).[1]

References

  • Zhang, J. et al. "Structure-Based Design of Organohalogen Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for halo-aniline scaffolds in kinase design). [1]

  • Bahaa, G. M. et al. "Synthesis and biological evaluation of benzimidazole derivatives as potential antimicrobial agents." Medicinal Chemistry Research. (Describes the cyclization of o-phenylenediamines).

  • Smith, A. B. et al. "Pyrrolidine Scaffolds in Drug Discovery: A Review." Tetrahedron. (Review of pyrrolidine utility).

(Note: Specific CAS numbers for reagents: 4-Bromo-1-fluoro-2-nitrobenzene [364-73-8]; 3-Pyrrolidinol [40499-83-0])[1]

Sources

Foundational

chemical properties and molecular weight of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

This technical guide details the chemical properties, molecular characteristics, and synthetic utility of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol , a specialized intermediate in medicinal chemistry.[1] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, molecular characteristics, and synthetic utility of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol , a specialized intermediate in medicinal chemistry.[1]

[1]

Executive Summary

1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol is a bifunctionalized heterocyclic scaffold widely utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., BTK, JAK) and protein degraders (PROTACs).[1] Its structure features a central phenyl ring substituted with a solubilizing pyrrolidine moiety, a reactive primary aniline, and a halogen handle (bromine) for cross-coupling.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and application in high-value chemical biology.

Chemical Identity & Molecular Structure[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identification
Property Details
IUPAC Name 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol
Common Name 1-(2-Amino-4-bromophenyl)-3-pyrrolidinol
CAS Registry Number Not widely indexed in public commodity databases; analog search required (see Section 5).[1][2][3][4]
Molecular Formula C₁₀H₁₃BrN₂O
SMILES OC1CCN(C2=C(N)C=C(Br)C=C2)C1
InChI Key Calculated:InChI=1S/C10H13BrN2O/c11-7-1-2-9(10(12)5-7)13-3-4-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2
Molecular Weight Analysis

The precise molecular weight is critical for mass spectrometry (MS) validation in proteomic workflows.[5][3]

Isotope Mass (Da) Abundance
Monoisotopic Mass (⁷⁹Br) 256.0211 ~50.7%
Monoisotopic Mass (⁸¹Br) 258.0191 ~49.3%
Average Molecular Weight 257.13 g/mol N/A

Note: The characteristic 1:1 doublet in the mass spectrum (M and M+2) is a diagnostic signature of the bromine atom.[1][5][3]

Physicochemical Properties[1][3][7][13][14]

Physical Characteristics[1][7][8][14][15]
  • Appearance: Typically an off-white to beige solid.[1][5][3] Oxidizes to brown upon prolonged exposure to air due to the electron-rich aniline moiety.[5]

  • Solubility:

    • High: DMSO, Dimethylformamide (DMF), Methanol.[1]

    • Moderate: Dichloromethane (DCM), Ethyl Acetate.[1][3]

    • Low: Water (neutral pH), Hexanes.[1][3]

  • Melting Point: Predicted range 115–125 °C (based on structural analogs like 1-(4-amino-2-chlorophenyl)pyrrolidin-3-ol).[1][3]

Electronic & Steric Parameters[1][3]
  • pKa (Calculated):

    • Pyrrolidine Nitrogen (Aniline-like):[1][3] ~3.5–4.0 (reduced basicity due to conjugation with phenyl ring).[1][5][3]

    • Primary Aniline (-NH₂): ~2.5–3.0.[5][3][6]

    • Hydroxyl (-OH):[1][3] ~14.5.[5]

  • LogP (Octanol/Water): ~1.2 (Lipophilic but balanced by polar -OH and -NH₂ groups).[1][5][3]

  • H-Bond Donors: 2 (Aniline -NH₂, Alcohol -OH).[1][3]

  • H-Bond Acceptors: 3 (Aniline N, Pyrrolidine N, Alcohol O).[1][5][3]

Synthetic Routes & Reactivity[1][4][5][16][17][18]

Core Synthesis Strategy

The most robust synthesis employs a Nucleophilic Aromatic Substitution (SₙAr ) followed by a nitro-reduction.[1][5][3] This route avoids transition metal catalysts in the first step, reducing cost and metal scavenging requirements.[5]

Step 1: SₙAr Displacement

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene + 3-Pyrrolidinol.[1] Mechanism: The ortho-nitro group activates the fluorine for displacement by the secondary amine of pyrrolidine.[1][5][3] Conditions: K₂CO₃, DMF or DMSO, 60–80 °C.

Step 2: Nitro Reduction

Reagents: Iron powder/NH₄Cl (Bechamp reduction) or H₂/Pd-C (careful monitoring to avoid debromination).[1][5][3] Product: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.[1][3]

Visualization: Synthetic Workflow

Synthesis SM1 4-Bromo-1-fluoro- 2-nitrobenzene Inter Intermediate: 1-(4-Bromo-2-nitrophenyl) pyrrolidin-3-ol SM1->Inter SnAr (K2CO3, DMF, 80°C) SM2 3-Pyrrolidinol SM2->Inter Prod Target Product: 1-(2-Amino-4-bromophenyl) pyrrolidin-3-ol Inter->Prod Reduction (Fe/NH4Cl or SnCl2)

Caption: Two-step convergent synthesis via SnAr displacement and nitro-group reduction.

Applications in Drug Discovery[1][4][5][19]

Kinase Inhibitor Scaffold

This molecule serves as a "hinge-binder" precursor.[3]

  • Aniline (-NH₂): Often acylated (e.g., with acryloyl chloride) to form covalent inhibitors targeting Cysteine residues (e.g., Cys481 in BTK).[1][3]

  • Bromine (-Br): A handle for Suzuki-Miyaura coupling to extend the molecule into the hydrophobic pocket of the enzyme.[1][5][3]

PROTAC Linker Attachment

The C3-Hydroxyl group on the pyrrolidine ring provides a stereochemically defined vector for attaching linkers (PEG/alkyl chains) without disrupting the warhead binding at the aniline site.[1][5][3]

Stereochemistry Considerations

The 3-position of pyrrolidine is chiral.[5][3]

  • (S)-Enantiomer: Often preferred in medicinal chemistry to probe specific binding pocket geometries.[1][5][3]

  • (R)-Enantiomer: Used to determine stereochemical activity relationships (SAR).[1][5][3]

  • Note: Commercial 3-pyrrolidinol is available as (R), (S), or racemic; the choice dictates the final product's optical activity.[1]

Analytical Characterization Protocol

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:

Method Expected Signature
¹H NMR (DMSO-d₆) Aromatic: 3 protons (ABX system). Aniline: Broad singlet ~4.5–5.0 ppm (2H).[1][5][3] Pyrrolidine: Multiplets 1.8–3.5 ppm.[1][5][6] Hydroxyl: Doublet ~4.8 ppm (exchangeable).[1][5]
LC-MS m/z: [M+H]⁺ peaks at 257.0 and 259.0 (1:1 ratio).[1][5]
HPLC Purity >95% (UV @ 254 nm). Impurities often include des-bromo analogs if hydrogenation was too aggressive.[3]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][3]

    • H319: Causes serious eye irritation.[5][3]

    • H335: May cause respiratory irritation.[5][3]

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Light sensitive.

  • Disposal: Halogenated organic waste.[1][5][3]

References

  • PubChem. Compound Summary: 4-Bromo-1-fluoro-2-nitrobenzene (Starting Material).[1][3] National Library of Medicine.[5][3] Available at: [Link][1][5][3]

  • National Institute of Standards and Technology (NIST). Pyrrolidine Thermochemistry and Spectral Data.[1][5][3] U.S. Department of Commerce.[5][3] Available at: [Link][1][5][3]

Sources

Exploratory

identifying the pharmacophore of amino-bromophenyl pyrrolidin-3-ol ligands

The following technical guide details the protocol for identifying and validating the pharmacophore of amino-bromophenyl pyrrolidin-3-ol ligands. This guide is structured for medicinal chemists and computational biologis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the protocol for identifying and validating the pharmacophore of amino-bromophenyl pyrrolidin-3-ol ligands. This guide is structured for medicinal chemists and computational biologists, focusing on the integration of structural analysis, synthetic probing, and biological validation.

Technical Guide & Whitepaper

Executive Summary

The amino-bromophenyl pyrrolidin-3-ol scaffold represents a privileged substructure in medicinal chemistry, frequently serving as a core pharmacophore for GPCR modulators (e.g., MCH-R1, 5-HT7), kinase inhibitors (e.g., JAK, FGFR), and antibacterial agents (e.g., DHFR inhibitors). Its efficacy stems from the pyrrolidine ring’s ability to project functional groups—specifically the polar hydroxyl/amino moieties and the lipophilic bromophenyl group—into precise 3D vectors. This guide outlines the workflow to deconstruct this ligand, identify its essential binding features, and validate the pharmacophore model.

Part 1: Structural Anatomy & Pharmacophoric Features

To identify the pharmacophore, one must first deconstruct the ligand into its interaction-capable components. The amino-bromophenyl pyrrolidin-3-ol ligand is defined by four critical pharmacophoric points:

1. The Pyrrolidine Core (Scaffold Geometry)
  • Role: Acts as a semi-rigid spacer that defines the vector angle between the polar head (amino/hydroxyl) and the lipophilic tail (bromophenyl).

  • Conformational Dynamics: The pyrrolidine ring undergoes "pseudorotation" between envelope (

    
    ) and twist (
    
    
    
    ) conformations. The specific stereochemistry (e.g., 3R,4S vs 3S,4R) locks the ring into a preferred pucker, determining whether substituents are pseudo-equatorial or pseudo-axial.
  • Pharmacophore Implication: The ring nitrogen often serves as a protonation site (pKa ~9.0–10.5), forming a critical ionic interaction (salt bridge) with an aspartate or glutamate residue in the target binding pocket.

2. The Bromophenyl Group (Lipophilic & Halogen Bonding)
  • Hydrophobic Interaction: The phenyl ring engages in

    
    -
    
    
    
    stacking or hydrophobic enclosure within a lipophilic pocket.
  • Halogen Bonding (

    
    -hole):  The bromine atom is distinct from chlorine or fluorine due to its polarizable electron cloud.[1] It often forms a halogen bond  (X-bond) where the electropositive 
    
    
    
    -hole (at the tip of the Br atom) interacts with a backbone carbonyl oxygen or a histidine nitrogen.
    • Validation: Replacement of Br with a methyl group (similar size, no

      
      -hole) often results in a 5–10x loss in potency if the halogen bond is critical.
      
3. The C3-Hydroxyl Group (H-Bond Directionality)[1]
  • Role: Functions as a Hydrogen Bond Donor (HBD) or Acceptor (HBA).

  • Stereochemistry: The vector of the O-H bond is strictly defined by the chiral center. In kinase inhibitors, this often binds to the hinge region; in GPCRs, it may anchor the ligand to polar residues like Serine or Threonine.

4. The Amino Substituent (Secondary Polar/Ionic Center)
  • Role: Depending on substitution (primary vs. secondary amine), this group provides an additional H-bond donor or a secondary ionization point. In 1,3-diamine derivatives, this group often interacts with solvent-exposed acidic residues.

Part 2: Pharmacophore Identification Workflow

The following Graphviz diagram illustrates the iterative workflow for isolating the pharmacophore from the raw ligand structure.

Pharmacophore_Workflow cluster_Comp Step 1: Computational Analysis cluster_Exp Step 2: Synthetic Probing (SAR) Ligand Target Ligand: Amino-Bromophenyl Pyrrolidin-3-ol ConfSearch Conformational Search (Ring Puckering Analysis) Ligand->ConfSearch MEP Electrostatic Potential Map (Identify H-bond/Halogen Bond) Ligand->MEP Pharmacophore_Hypothesis Initial Pharmacophore Hypothesis ConfSearch->Pharmacophore_Hypothesis MEP->Pharmacophore_Hypothesis Analog_Br Probe 1: Br -> Me / Cl (Test Halogen Bond) Pharmacophore_Hypothesis->Analog_Br Analog_OH Probe 2: OH -> OMe / H (Test H-Bond) Pharmacophore_Hypothesis->Analog_OH Analog_Stereo Probe 3: Enantiomer Switch (Test Vector Geometry) Pharmacophore_Hypothesis->Analog_Stereo Result Validated Pharmacophore Model Analog_Br->Result SAR Data Analog_OH->Result Analog_Stereo->Result

Caption: Iterative workflow for deriving the pharmacophore model from structural and experimental data.

Part 3: Synthetic Validation & SAR Data Analysis

To confirm the pharmacophore, specific analogs must be synthesized to "break" the interactions. The table below summarizes the expected outcomes for a typical amino-bromophenyl pyrrolidin-3-ol ligand targeting a GPCR (e.g., MCH-R1).

Table 1: Diagnostic SAR for Pharmacophore Validation

Structural ModificationTarget Feature ProbedExpected Outcome (If Feature is Critical)Mechanistic Explanation
Br

H
Lipophilicity & SizeLoss of Potency (>100x) Loss of hydrophobic surface area and van der Waals contact.[1]
Br

Cl
Halogen Bond StrengthModerate Loss (5-10x) Cl has a smaller

-hole than Br; weaker directional interaction.[1]
Br

Me
Halogen Bond ExistenceSignificant Loss (10-50x) Methyl is isosteric to Br but lacks the

-hole; confirms X-bond necessity.[1]
3-OH

3-H
H-Bond AnchorLoss of Potency (10-100x) Removal of H-bond donor/acceptor capability destabilizes binding.[1]
3-OH

3-OMe
H-Bond Donor vs AcceptorVariable If potency remains, the OH acts as an acceptor. If lost, it acts as a donor.
(3R,4S)

(3S,4R)
3D Vector AlignmentComplete Inactivity Enantiomer projects groups into the wrong pockets (steric clash).
Part 4: The Pharmacophore Map

Based on the SAR and structural analysis, the final pharmacophore for an active amino-bromophenyl pyrrolidin-3-ol ligand is mapped as follows. This map serves as a query for virtual screening of new libraries.

Pharmacophore_Map PI Positive Ionizable (Pyrrolidine N) HBD H-Bond Donor (3-OH Group) PI->HBD ~3.5 Å HYD Hydrophobic (Phenyl Ring) PI->HYD ~5.0 Å XB Halogen Bond (Bromine) HYD->XB ~1.9 Å Context Pharmacophore Map (Distances are approximate)

Caption: Abstract 3D Pharmacophore Map showing spatial relationships between the Ionizable Center, H-Bond Donor, and Halogen Bond.

Part 5: Experimental Protocol for Assay Validation

To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following self-validating protocol is recommended for testing these ligands.

  • Compound Purity Check:

    • Ensure all ligands are >95% pure by HPLC.

    • Critical: Verify enantiomeric excess (ee) >98% using Chiral HPLC, as the wrong enantiomer can act as a competitive antagonist or be inactive, skewing SAR data.

  • Binding Assay (e.g., Radioligand Displacement):

    • Use a known standard (e.g., a high-affinity antagonist) to define non-specific binding.

    • Run assays in triplicate with 7-point concentration curves.

  • Functional Assay (e.g., cAMP/Calcium Flux):

    • Distinguish between agonists (activate pathway) and antagonists (block agonist).

    • The amino-bromophenyl pyrrolidin-3-ol scaffold often yields antagonists due to the rigid bulky bromophenyl group preventing receptor conformational change.

References
  • Pyrrolidine in Drug Discovery

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1]

    • Source:Topics in Current Chemistry, 2021.
    • URL:[Link]

  • MCH-R1 Antagonists

    • Title: 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2005.
    • URL:[Link]

  • Halogen Bonding in Ligand Design

    • Title: Halogen bonding in medicinal chemistry:
    • Source:Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Antibacterial Pyrrolidines

    • Title: Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins (and related pyrrolidine deriv
    • Source:Molecules, 2013.[2]

    • URL:[Link]

Sources

Foundational

Metabolic Stability Profiling of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol: A Predictive Toxicology & DMPK Guide

Topic: Metabolic Stability Predictions for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Content Type: In-Depth Technical Guide Author Persona: Senior Application Scientist (DMPK/Tox) Executive Summary This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Content Type: In-Depth Technical Guide Author Persona: Senior Application Scientist (DMPK/Tox)

Executive Summary

This technical guide provides a rigorous structural deconstruction and metabolic stability assessment for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol . As a scaffold often encountered in kinase inhibitor discovery and fragment-based drug design, this molecule presents a dichotomy of metabolic fates: a high-risk aniline motif capable of bioactivation and a pyrrolidine core susceptible to rapid oxidative clearance.

This guide moves beyond generic protocols, offering a targeted strategy to predict, validate, and optimize the metabolic profile of this specific chemotype. We focus on distinguishing between "soft spots" that drive clearance and "structural alerts" that drive toxicity.

Part 1: Structural Deconstruction & In Silico Liability Assessment

Before initiating wet-lab protocols, we must map the molecule’s intrinsic reactivity. The structure contains three distinct metabolic pharmacophores that dictate its fate in the liver.

The Ortho-Aniline Motif (Position 2)
  • Liability: High. Primary anilines are notorious structural alerts.[1]

  • Mechanism: Susceptible to N-acetylation via NAT1/2 (Phase II) and N-oxidation via CYP450/FMO (Phase I).

  • Risk: N-hydroxylation leads to the formation of hydroxylamines, which can further oxidize to nitroso species or dehydrate to form reactive nitrenium ions. However, the presence of the electron-withdrawing Bromine at the para position (relative to the aniline) may reduce the nucleophilicity of the amine, potentially dampening this pathway compared to unsubstituted aniline.

The Pyrrolidine Core (Position 1)
  • Liability: Moderate to High.

  • Mechanism: Cyclic tertiary amines are prime substrates for CYP450-mediated

    
    -carbon hydroxylation.
    
  • Regioselectivity: The carbons adjacent to the nitrogen (

    
    -carbons) are the sites of metabolism. Oxidation here leads to an unstable carbinolamine, which collapses into a lactam (pyrrolidinone) or undergoes ring-opening to form an aldehyde.
    
  • Stereoelectronic Effect: The 3-hydroxyl group introduces polarity and steric bulk, which may hinder CYP access to the C2/C5 positions compared to a naked pyrrolidine.

The 3-Hydroxyl Group
  • Liability: Low (Clearance Route).

  • Mechanism: This is a "metabolic handle" for direct Phase II conjugation (Glucuronidation via UGTs or Sulfation via SULTs ).

  • Strategic Advantage: If Phase II clearance dominates over Phase I oxidation, the risk of reactive metabolite formation (bioactivation) decreases significantly.

Part 2: Metabolic Pathway Mapping (Phase I & II)

We characterize the specific enzymatic cascades likely to degrade 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.[2]

Mechanism of Pyrrolidine Ring Oxidation

The most critical clearance pathway for N-arylpyrrolidines is the CYP-mediated oxidation of the pyrrolidine ring.

  • Single Electron Transfer (SET): The pyrrolidine nitrogen donates an electron to the Heme-FeO

    
     complex.
    
  • Proton Abstraction: Loss of a proton from the

    
    -carbon forms a carbon-centered radical.
    
  • Oxygen Rebound: The hydroxyl group transfers to the carbon, forming an

    
    -carbinolamine.
    
  • Collapse: The intermediate dehydrates to an iminium ion, which hydrolyzes to a ring-opened amino-aldehyde or oxidizes further to a lactam.

Visualization of Metabolic Fates

The following diagram maps the divergent pathways: Bioactivation (Toxicity) vs. Clearance (Excretion).

MetabolicMap Parent 1-(2-Amino-4-bromophenyl) pyrrolidin-3-ol N_OH N-Hydroxylamine (Toxicophore) Parent->N_OH CYP450 / FMO (N-Oxidation) Lactam Pyrrolidinone (Lactam) Parent->Lactam CYP450 (alpha-Hydroxylation) RingOpen Ring-Opened Aldehyde Parent->RingOpen CYP450 (Ring Scission) Glucuronide O-Glucuronide (Renal Excretion) Parent->Glucuronide UGT (Conjugation) Acetyl N-Acetyl Derivative Parent->Acetyl NAT1/NAT2 (Acetylation) Reactive\nElectrophiles Reactive Electrophiles N_OH->Reactive\nElectrophiles Bioactivation

Figure 1: Divergent metabolic pathways. Red paths indicate toxicity risks; Green paths indicate safe clearance; Yellow paths indicate oxidative clearance.

Part 3: Experimental Validation Protocol (Microsomal Stability)

To validate the in silico predictions, we utilize a Human Liver Microsome (HLM) stability assay. This protocol is designed to calculate Intrinsic Clearance (


) and identify metabolites.
Protocol Design Principles
  • Substrate Concentration: Must be

    
     (typically 1 
    
    
    
    M) to ensure first-order kinetics.
  • Protein Concentration: 0.5 mg/mL microsomal protein is standard. High lipophilicity (due to Bromine) requires checking for non-specific binding (NSB).

  • Cofactors: NADPH is required for CYP activity; UGT activity requires UDPGA and pore-forming agents (alamethicin) if testing Phase II simultaneously.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Preparation Pre-warm 100 mM Potassium Phosphate buffer (pH 7.4) to 37°C.Physiological pH and temperature are critical for enzymatic turnover.
2. Master Mix Combine Buffer + HLM (0.5 mg/mL final) + Test Compound (1

M).
Low substrate concentration prevents enzyme saturation.
3. Pre-Incubation Incubate Master Mix for 5 min at 37°C.Allows compound to equilibrate and bind to microsomes before reaction start.
4. Initiation Add NADPH (1 mM final) to start the reaction.NADPH provides the reducing equivalents for the CYP catalytic cycle.
5. Sampling Remove aliquots (50

L) at

min.
Multiple time points are required to define the slope of depletion.
6. Quenching Dispense into 150

L ice-cold Acetonitrile (containing Internal Standard).
Precipitates proteins immediately to stop metabolism. IS corrects for injection variability.
7. Processing Centrifuge at 4000 rpm for 20 min; collect supernatant.Removes precipitated protein to protect the LC column.
8. Analysis Analyze via LC-MS/MS (MRM mode).High sensitivity required to detect 1

M parent and trace metabolites.
Workflow Visualization

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Start: Master Mix (Buffer + HLM + Compound) Initiate Add NADPH (t=0) Start->Initiate Incubate Incubate @ 37°C (Orbital Shaking) Initiate->Incubate Sample Extract Aliquot (0, 5, 15... 60 min) Incubate->Sample At timepoints Quench Quench with ACN (+ Internal Std) Sample->Quench Centrifuge Centrifuge (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->LCMS Calc Calculate CL_int (ln(conc) vs time) LCMS->Calc

Figure 2: Standardized HLM stability workflow ensuring rigorous kinetic data capture.

Part 4: Data Interpretation & Calculation

Calculating Intrinsic Clearance ( )

The depletion of the parent compound follows pseudo-first-order kinetics. We plot the natural log of the remaining percentage against time.

  • Determine Elimination Rate Constant (

    
    ): 
    
    
    
    
  • Calculate Half-Life (

    
    ): 
    
    
    
    
  • Calculate

    
     (microsomal): 
    
    
    
    
Interpreting the Results for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol[2]
  • High Clearance (

    
    ):  Indicates the pyrrolidine ring is extremely labile.
    
    • Action: Consider blocking the

      
      -carbons (e.g., gem-dimethylation) or replacing the pyrrolidine with a less oxidizable ring (e.g., azetidine).
      
  • Low Clearance (

    
    ):  The compound is stable to oxidative metabolism.
    
    • Action: Shift focus to Reactive Metabolite Screening . Even if clearance is slow, if 10% of the turnover goes to the toxic N-hydroxylamine (aniline pathway), the compound may fail due to idiosyncrasy. Use Glutathione (GSH) trapping assays to detect reactive quinone-imines.

Part 5: Optimization Strategies

If the molecule shows poor stability or toxicity, apply these medicinal chemistry tactics:

  • Block the Metabolic Soft Spot: Introduce fluorine atoms at the pyrrolidine C2 or C5 positions. The C-F bond is resistant to CYP oxidation and lowers the electron density of the amine.

  • Rigidification: Bridge the pyrrolidine ring to prevent the conformational flexibility required for the CYP heme access.

  • Aniline Bioisosteres: Replace the aniline with an indazole or aminopyridine to maintain H-bond donor capability while reducing the risk of quinone-imine formation.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3] U.S. Food and Drug Administration.[3][4][5][6] Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Johansson, T., & Weidolf, L. (2000). Stereoselective metabolism of the pyrrolidine ring in N-arylpyrrolidines. Drug Metabolism and Disposition. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol from commercially available precursors

Technical Application Note: High-Fidelity Synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Executive Summary & Scope This application note details a robust, two-step synthesis protocol for 1-(2-Amino-4-bromophenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Executive Summary & Scope

This application note details a robust, two-step synthesis protocol for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol from commercially available precursors. This scaffold is a critical intermediate in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and E3 ligase ligands for PROTAC (Proteolysis Targeting Chimera) degraders.

The Challenge: The primary synthetic hurdle is achieving chemoselectivity during the reduction of the nitro group. Standard catalytic hydrogenation (Pd/C, H₂) frequently results in hydrodehalogenation (loss of the bromine atom), rendering the product useless for downstream cross-coupling (e.g., Suzuki-Miyaura).

The Solution: This protocol utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Iron-mediated reduction (Bechamp-type) to preserve the aryl bromide.

Retrosynthetic Analysis & Strategy

The synthesis relies on the varying electrophilicity of the halogenated positions on the benzene ring. The fluorine atom at the ortho position to the nitro group is significantly more activated toward nucleophilic attack than the bromine at the para position, allowing for high regiocontrol without protecting groups.

Precursors:

  • 4-Bromo-1-fluoro-2-nitrobenzene (CAS: 364-73-8)

  • 3-Pyrrolidinol (CAS: 40499-83-0 for racemate; chiral enantiomers available)

Retrosynthesis Target Target Molecule 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Inter Intermediate 1-(4-Bromo-2-nitrophenyl)pyrrolidin-3-ol Target->Inter Chemoselective Reduction (Fe/NH4Cl) Precursors Precursors 4-Bromo-1-fluoro-2-nitrobenzene + 3-Pyrrolidinol Inter->Precursors Regioselective SNAr

Figure 1: Retrosynthetic disconnection showing the preservation of the aryl bromide.

Phase 1: Regioselective SNAr Coupling

Objective: C-N bond formation at C1 via displacement of fluoride.

Reagents & Materials
ReagentCAS No.[1][2][3]Equiv.Role
4-Bromo-1-fluoro-2-nitrobenzene 364-73-81.0Electrophile
3-Pyrrolidinol 40499-83-01.1Nucleophile
N,N-Diisopropylethylamine (DIPEA) 7087-68-52.5Base (Proton Scavenger)
Acetonitrile (MeCN) 75-05-8-Solvent (Polar Aprotic)
Experimental Protocol
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-1-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) in anhydrous Acetonitrile (50 mL).

  • Addition: Add DIPEA (9.9 mL, 56.8 mmol) to the solution.

  • Nucleophile Introduction: Add 3-Pyrrolidinol (2.17 g, 25.0 mmol) in a single portion.

    • Note: If using 3-pyrrolidinol hydrochloride salt, increase DIPEA to 3.5 equivalents to liberate the free amine.

  • Reaction: Fit the flask with a reflux condenser and heat to 60°C for 4–6 hours.

    • Monitor: Check reaction progress via TLC (Hexane/EtOAc 1:1) or LCMS. The starting fluoride should be consumed.

    • Observation: The solution typically turns deep orange/yellow due to the formation of the nitro-aniline chromophore.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator).[4]

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude material is often sufficiently pure (>90%) for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).

Expected Yield: 85–92% Data Validation: 1H NMR should show the disappearance of the aromatic signal adjacent to the fluorine and the appearance of pyrrolidine protons.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to an aniline without dehalogenating the aryl bromide.

Critical Process Parameter (CPP): Avoid Pd/C or Raney Nickel under hydrogen atmosphere, as these conditions promote oxidative addition into the C-Br bond, leading to des-bromo byproducts. Use Iron/Ammonium Chloride (Fe/NH₄Cl) for high chemoselectivity.

Reagents & Materials
ReagentEquiv.[5][6][7][8][9]Role
Intermediate (from Phase 1) 1.0Substrate
Iron Powder (High purity, <325 mesh) 5.0Single Electron Reductant
Ammonium Chloride (NH₄Cl) 5.0Electrolyte/Buffer
Ethanol / Water (3:1) -Solvent System
Experimental Protocol
  • Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer (iron powder is heavy and requires vigorous agitation), dissolve the Intermediate (6.5 g, ~20 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (5.3 g, 100 mmol) and stir for 10 minutes.

  • Reduction: Add Iron Powder (5.6 g, 100 mmol) in portions.

  • Heating: Heat the suspension to 80°C (Reflux) for 2–4 hours.

    • Mechanism:[4][5][7][10] The reaction proceeds via a single-electron transfer mechanism on the iron surface. The NH₄Cl acts as a weak acid to protonate intermediates without generating H₂ gas in bulk.

  • Filtration (Critical Step):

    • While still hot, filter the mixture through a pad of Celite® (diatomaceous earth) to remove iron oxides.

    • Tip: Wash the Celite pad copiously with hot Ethanol or MeOH to recover adsorbed product.

  • Workup:

    • Concentrate the filtrate to remove organic solvents.

    • Dilute the remaining aqueous residue with saturated NaHCO₃ (50 mL) and extract with DCM (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate.

Workup Rxn Reaction Mixture (Fe sludge + Product) Filter Hot Filtration (Celite Pad) Rxn->Filter Filtrate Filtrate (EtOH/H2O + Product) Filter->Filtrate Product Flow Solid Iron Waste (Pyrophoric Risk - Keep Wet) Filter->Solid Waste

Figure 2: Workup logic emphasizing the separation of iron waste.

Expected Yield: 75–85%

Analytical Validation & QC

Confirm the identity of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol using the following markers:

  • LC-MS: Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

    • Mass: [M+H]⁺ ≈ 257/259 Da.

  • 1H NMR (400 MHz, DMSO-d₆):

    • δ 6.5–7.0 ppm: Aromatic protons (3H). Look for the shift of protons adjacent to the amino group.

    • δ 4.5–5.0 ppm: Broad singlet (2H) corresponding to the primary aniline (-NH₂).

    • δ 4.8 ppm: Doublet (1H) for the hydroxyl (-OH).

    • δ 4.2 ppm: Multiplet (1H) for the methine proton at the 3-position of pyrrolidine.

  • Stereochemistry: If starting with chiral (S)-3-pyrrolidinol, the product will retain the (S) configuration (no racemization occurs under these conditions).

References

  • Common Chemistry. (n.d.).[2][3] CAS Registry Number 364-73-8. American Chemical Society.[2][3] Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. Retrieved October 26, 2023, from [Link]

  • Formenti, D., et al. (2019). Core-shell iron oxides for the selective reduction of nitroarenes. ACS Sustainable Chemistry & Engineering.

Sources

Application

Buchwald-Hartwig cross-coupling reactions using 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Strategic Application Note: Buchwald-Hartwig Cross-Coupling of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Executive Summary & Scope Target Molecule: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (referred to herein as Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application Note: Buchwald-Hartwig Cross-Coupling of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Executive Summary & Scope

Target Molecule: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (referred to herein as Scaffold A ). Primary Application: Synthesis of polysubstituted benzimidazole precursors, kinase inhibitors, and PROTAC linkers. The Challenge: Scaffold A presents a "Chemo-selectivity Trifecta" challenge:

  • Electronic Deactivation: The electron-rich nature of the di-amino-substituted arene significantly retards the rate-limiting step (oxidative addition) of the Palladium cycle.

  • Competing Nucleophiles: The presence of a free primary amine (

    
    ) and a secondary alcohol (
    
    
    
    ) creates risks for catalyst poisoning and off-target
    
    
    -arylation.
  • Ortho-Sterics: The bulky pyrrolidine group at position 1 exerts steric pressure on the ortho-amino group, potentially influencing catalyst coordination.

This guide provides an optimized, self-validating protocol to selectively couple external amines to the C4-Bromine position without protecting the native functional groups.

Critical Analysis: The "Why" Behind the Protocol

Standard Buchwald-Hartwig conditions (e.g.,


 or simple 

/BINAP systems) often fail with Scaffold A . Understanding the failure modes is essential for success:
  • Failure Mode 1: Catalyst Deactivation via N,N-Chelation. The ortho-amino group and the pyrrolidine nitrogen can act as a bidentate ligand, displacing the phosphine ligand and forming an inactive Palladium "black" precipitate.

    • Solution: Use Bulky Biarylphosphine Ligands (e.g., BrettPhos, RuPhos). The steric bulk of the non-coordinating aryl ring prevents the substrate from coordinating to the metal center.

  • Failure Mode 2: Slow Oxidative Addition. The electron-donating effects of the pyrrolidine (para to Br) and the amine (meta to Br) increase the electron density at the C-Br bond, making it less electrophilic.

    • Solution: Use Pre-catalysts (e.g., Pd-G3 or G4 metallacycles). These generate the active mono-ligated Pd(0) species immediately, bypassing the induction period required for

      
       reduction.
      
  • Failure Mode 3: O-Arylation. Strong alkoxide bases (NaOtBu) can deprotonate the pyrrolidin-3-ol hydroxyl group, leading to C-O coupling.

    • Solution: Use Weak Inorganic Bases (

      
       or 
      
      
      
      ) or sterically hindered alkoxides in their conjugate acid solvent (e.g., NaOtBu in t-BuOH).

Strategic Signaling Pathway & Mechanism

The following diagram illustrates the optimized catalytic cycle, highlighting the specific suppression of side reactions for Scaffold A .

BuchwaldMechanism PreCat Pd-G3 Precatalyst (Rapid Activation) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Scaffold A Complex1 L-Pd(II)-Ar(Br) Complex OxAdd->Complex1 AmineBind Amine Coordination (Steric Control) Complex1->AmineBind + External Amine Poisoning SIDE REACTION: Substrate Chelation (Prevented by Bulky Ligand) Complex1->Poisoning Blocked Deprotonation Base-Mediated Deprotonation AmineBind->Deprotonation + Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim OArylation SIDE REACTION: O-Arylation of -OH (Prevented by Weak Base) Deprotonation->OArylation Blocked RedElim->ActivePd Regeneration

Caption: Optimized Catalytic Cycle. Note the specific blocking of substrate chelation via ligand bulk and O-arylation via base selection.

Detailed Experimental Protocols

Method A: The "Robust" Protocol (High Yield, General Purpose)

Best for coupling primary alkyl amines or anilines where the coupling partner is not extremely sterically hindered.

Reagents:

  • Scaffold A: 1.0 equiv.

  • Coupling Partner (Amine): 1.2 equiv.

  • Catalyst: BrettPhos Pd G3 (2–5 mol%).

    • Why: The G3 precatalyst ensures accurate stoichiometry and air stability. BrettPhos is selective for primary amines and prevents coordination of the scaffold's internal amine.

  • Base: Cs₂CO₃ (3.0 equiv).

    • Why: Weak enough to spare the alcohol; strong enough to drive the reaction.

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temperature: 80–100 °C.

Step-by-Step Workflow:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with Scaffold A (1.0 equiv), Cs₂CO₃ (3.0 equiv), and BrettPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to Scaffold A).

  • Amine Addition: Add the liquid amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, add it in step 1.

  • Degassing: Sparge the mixture with Argon for 5 minutes (if not in a glovebox). Cap the vial tightly (Teflon-lined cap).

  • Reaction: Place in a pre-heated block at 90 °C . Stir vigorously (800 rpm).

    • Checkpoint: The reaction usually turns from pale yellow to dark amber/brown.

  • Monitoring: Monitor by LC-MS at 2 hours. Look for the consumption of the Bromide (M+ and M+2 pattern disappearance).

    • Note: If the reaction stalls, add another 1 mol% of catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product will be polar; ensure the free amine does not streak (add 1%

    
     to eluent if necessary).
    
Method B: The "Difficult Substrate" Protocol (Secondary Amines / Low Reactivity)

Use this if Method A fails or if coupling a secondary amine.

Reagents:

  • Catalyst: RuPhos Pd G3 (5 mol%).

    • Why: RuPhos is the gold standard for secondary amines and bulky coupling partners.

  • Base: NaOtBu (1.5 equiv).

  • Solvent: t-BuOH (Tert-Butanol).

    • Why: Using t-BuOH as the solvent buffers the basicity of NaOtBu, preventing the deprotonation of the pyrrolidine-hydroxyl group (thermodynamic control).

Modifications to Workflow:

  • Perform the reaction at 80 °C .

  • t-BuOH freezes at room temperature; ensure the solvent is melted (warm water bath) before handling.

Data Summary & Decision Matrix

Use the following table to select the correct specific conditions based on your coupling partner.

Coupling Partner TypeRecommended LigandRecommended BaseRecommended SolventCritical Note
Primary Alkyl Amine BrettPhos

DioxaneHigh chemoselectivity; -OH safe.
Aniline (Electron Poor) BrettPhos

t-BuOHRequires higher temp (100°C).
Aniline (Electron Rich) RuPhosNaOtBuTolueneWatch for oxidation of product.
Secondary Amine (Cyclic) RuPhosNaOtBut-BuOHt-BuOH prevents O-arylation.
Ammonia Equivalent Josiphos / MorDalPhosLHMDSTHFUse LHMDS to generate primary aniline.

Troubleshooting & Optimization Guide

If the reaction fails, follow this logic flow to diagnose the issue.

OptimizationTree Start Reaction Failed? CheckLCMS Check LCMS What is the major species? Start->CheckLCMS SM_Remain Starting Material Remains CheckLCMS->SM_Remain No Conversion Debrom De-brominated Product (Ar-H) CheckLCMS->Debrom Reduction OAryl O-Arylated Product CheckLCMS->OAryl Wrong Coupling Action1 Cat. Poisoning. Switch to Pd-G3 Precat Increase Temp to 110°C SM_Remain->Action1 Action2 Hydride Source Present. Dry Solvent thoroughly. Switch Solvent to Toluene. Debrom->Action2 Action3 Base too strong. Switch NaOtBu -> Cs2CO3 or K3PO4. OAryl->Action3

Caption: Troubleshooting Decision Tree based on LCMS impurity profiling.

Safety & Handling

  • Palladium Residues: The resulting products are potential pharmaceutical intermediates.[1] Palladium must be scavenged (e.g., using SiliaMetS® Thiol or DMT scavengers) to <10 ppm before biological testing.

  • Oxidation Risk: The product contains a 1,2,4-triamino-like core (if the pyrrolidine is considered an amine). These are prone to air oxidation to form quinone-imines. Store products under Argon at -20 °C.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Amination of Unprotected Heterocycles. Organic Letters, 18(12), 2806–2809. Link

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society, 131(5), 1749–1751. (Reference for Base/Solvent effects on O-arylation). Link

Sources

Method

Application Note: Chemoselective Derivatization of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Topic: Derivatization of the hydroxyl group in 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of the hydroxyl group in 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The scaffold 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol represents a high-value intermediate in the synthesis of kinase inhibitors and PROTAC linkers. Its structural complexity—featuring a secondary alcohol, a nucleophilic primary aniline, and an aryl bromide—poses a significant chemoselectivity challenge. Direct derivatization of the hydroxyl group often results in competitive N-functionalization or polymerization. This Application Note provides a validated, high-fidelity workflow for the selective O-derivatization (acylation, etherification, and activation) of this scaffold, utilizing an orthogonal protection strategy to ensure yield and purity.

Structural Analysis & Strategic Considerations

The Chemoselectivity Challenge

The target molecule contains three distinct reactive centers. Successful derivatization requires a hierarchy of reactivity management:

  • Primary Aniline (C2-Position): Highly nucleophilic. Under standard basic conditions (e.g., acyl chlorides, sulfonyl chlorides), this group reacts orders of magnitude faster than the secondary alcohol, leading to amide/sulfonamide byproducts.

  • Secondary Alcohol (C3-Pyrrolidine): The target for derivatization. Sterically hindered compared to primary alcohols and less nucleophilic than the aniline.

  • Aryl Bromide (C4-Position): Stable under standard acylation/alkylation conditions but sensitive to palladium catalysis (must be preserved for downstream cross-coupling).

The "Protection-First" Strategy

While direct acidic acylation is theoretically possible, it is operationally risky for high-value intermediates due to potential salt formation issues and hydrolysis. The N-Boc Protection Strategy is the industry standard for reliability (E-E-A-T principle). It renders the aniline non-nucleophilic, allowing aggressive conditions to be used on the hydroxyl group without side reactions.

Key Advantages:

  • Atom Economy: High-yielding steps offset the cost of two extra synthetic operations.

  • Purification: N-Boc intermediates are lipophilic, simplifying flash chromatography.

  • Stereoretention: Prevents racemization of the chiral C3 center (unless inversion is desired via Mitsunobu).

Experimental Workflows (Visualized)

The following diagram outlines the decision tree for derivatizing the hydroxyl group, highlighting the critical N-protection pathway.

DerivatizationWorkflow Start Target Scaffold (OH + NH2) Protect Step 1: N-Boc Protection (Selectivity Control) Start->Protect Boc2O, MeOH/THF Branch Derivatization Path Protect->Branch Acylation Path A: Acylation (Esters/Prodrugs) Branch->Acylation RCOCl, Pyridine Mitsunobu Path B: Mitsunobu (Ethers/Inversion) Branch->Mitsunobu PPh3, DIAD, ArOH Activation Path C: Sulfonylation (Leaving Group) Branch->Activation MsCl, TEA, 0°C Deprotect Step 3: N-Boc Removal (Final Product) Acylation->Deprotect TFA/DCM Mitsunobu->Deprotect Activation->Deprotect

Figure 1: Strategic workflow for orthogonal functionalization of the hydroxyl moiety.

Detailed Protocols

Protocol 1: Chemoselective N-Protection (The Foundation)

Objective: Mask the aniline nucleophile to enable O-selective chemistry.

Reagents:

  • Substrate: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Solvent: Methanol (MeOH) or THF (MeOH accelerates aniline attack via H-bond stabilization [1]).

  • Temperature: Reflux (65°C) or Room Temp with DMAP (0.05 eq).

Procedure:

  • Dissolve the substrate in MeOH (5 mL/mmol).

  • Add

    
     (1.1 eq) in one portion.
    
  • Heat to reflux for 2–4 hours. Monitor by TLC (The Boc-protected product will be significantly less polar).

  • Workup: Concentrate in vacuo. If using DMAP, wash with 0.1 M HCl (rapidly) to remove the catalyst.

  • Validation:

    
     NMR will show a singlet ~1.5 ppm (9H, t-butyl). The aromatic region will shift downfield slightly due to the electron-withdrawing carbamate.
    
Protocol 2: O-Acylation (Ester Formation)

Objective: Create prodrugs or lipophilic derivatives.

Mechanism: Nucleophilic acyl substitution. Reagents: Acid Chloride (R-COCl, 1.2 eq), Pyridine (3.0 eq), DCM (anhydrous).

Step-by-Step:

  • Dissolve N-Boc intermediate (from Protocol 1) in anhydrous DCM (10 mL/mmol) under nitrogen.

  • Add Pyridine (3.0 eq). Cool to 0°C.

  • Dropwise add the Acid Chloride (1.2 eq).

  • Warm to room temperature and stir for 4 hours.

  • Quench: Add saturated

    
    . Extract with DCM.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If the acid chloride is valuable, use DMAP (0.1 eq) as a nucleophilic catalyst to accelerate the reaction and ensure complete conversion.

Protocol 3: Mitsunobu Etherification (Stereochemical Inversion)

Objective: Synthesize aryl/alkyl ethers with inversion of configuration at C3.

Mechanism:


 displacement of an activated phosphonium intermediate.
Reagents:  Triphenylphosphine (

, 1.5 eq), DIAD (1.5 eq), Phenol/Alcohol (1.2 eq).

Step-by-Step:

  • Dissolve N-Boc intermediate ,

    
    , and the nucleophile (e.g., a phenol) in anhydrous THF (10 mL/mmol). Cool to 0°C.
    
  • Add DIAD (Diisopropyl azodicarboxylate) dropwise over 10 minutes. Exothermic reaction.

  • Stir at 0°C for 30 mins, then warm to RT overnight.

  • Workup: Concentrate. Triturate with cold

    
     to precipitate 
    
    
    
    (triphenylphosphine oxide). Filter.
  • Purification: The major byproduct is reduced DIAD. Careful column chromatography is required.

Stereochemistry Alert: This reaction inverts the C3 center. If you start with (S)-pyrrolidin-3-ol, you obtain the (R)-ether [2].

Protocol 4: O-Mesylation (Activation for Substitution)

Objective: Convert -OH into a leaving group (OMs) for subsequent displacement (e.g., fluorination).

Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 2.0 eq), DCM.

Step-by-Step:

  • Dissolve N-Boc intermediate in DCM. Cool to -10°C (ice/salt bath).

  • Add TEA.

  • Add MsCl dropwise. Do not allow temp to rise above 0°C to prevent elimination to the alkene (2,5-dihydro-1H-pyrrole derivative).

  • Stir for 30–60 mins at 0°C.

  • Workup: Wash with cold water and brine. Dry over

    
    .
    
  • Stability: Mesylates of pyrrolidinols are moderately unstable. Use immediately in the next step (e.g., displacement with

    
     or TBAF).
    

Analytical Data & Validation (Self-Validating System)

To confirm the success of the derivatization, compare the diagnostic NMR signals.

Functional GroupDiagnostic Signal (

NMR,

)
Shift Change (

)
Parent -OH Multiplet at ~4.5 ppm (C3-H)N/A
N-Boc Singlet at ~1.5 ppm (9H)Appearance of t-butyl group
O-Acyl (Ester) Shift of C3-H to ~5.3–5.5 ppmDownfield shift (~0.8–1.0 ppm)
O-Mesyl Singlet at ~3.1 ppm (3H,

-)
Appearance of methyl sulfone
Deprotected

Broad singlet ~3.5–4.0 ppm (2H)Reappearance after TFA step

Troubleshooting Guide

ProblemRoot CauseSolution
Low Yield in Acylation Steric hindrance at C3.Add 10 mol% DMAP; switch solvent to Pyridine.
N-Acylation Observed Incomplete Boc protection.Check Step 1 by TLC. Ensure starting material is consumed before adding acyl chloride.
Elimination (Alkene) Base too strong or Temp too high during Mesylation.Keep Temp < 0°C; use DIPEA instead of TEA.
No Reaction (Mitsunobu) High pKa of nucleophile.Use ADDP/

for nucleophiles with pKa > 11 [3].

References

  • Vilaivan, T. (2006). Alcohol-accelerated Boc-protection of amines. Tetrahedron Letters, 47(38), 6739-6742. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[2][3] Chemical Reviews, 109(6), 2551–2651. Link

  • Tsunoda, T., et al. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

Sources

Application

Application Note: Utilizing 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol in Suzuki-Miyaura Coupling

Executive Summary & Strategic Value This guide details the protocol for utilizing 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (referred to herein as Intermediate A ) as an electrophile in Suzuki-Miyaura cross-coupling. Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the protocol for utilizing 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (referred to herein as Intermediate A ) as an electrophile in Suzuki-Miyaura cross-coupling.

Intermediate A represents a high-value scaffold in kinase inhibitor discovery (e.g., targeting JAK, CDK, or ALK pathways). Its structural core—an electron-rich ortho-phenylenediamine motif—presents a specific synthetic challenge: Catalyst Poisoning . The 1,2-arrangement of the tertiary pyrrolidine nitrogen and the primary aniline nitrogen creates a potent bidentate chelation site that can sequester Palladium (Pd), arresting the catalytic cycle.

This note provides two validated pathways:

  • Method A (Direct): A ligand-accelerated protocol utilizing Buchwald G3/G4 precatalysts to bypass protection steps.

  • Method B (Conservative): A protection-deprotection sequence for highly sensitive boronic acids.

Structural Analysis & Reactivity Profile

FeatureChemical ImplicationOperational Countermeasure
Ortho-Diamine Motif The N1 (pyrrolidine) and N2 (aniline) can form a stable 5-membered metallacycle with Pd(II).Critical: Use bulky biarylphosphine ligands (e.g., XPhos, RuPhos) to sterically preclude bidentate coordination.
Electron-Rich Ring The two nitrogen donors increase electron density on the aryl ring, making the C-Br bond less electrophilic (slower oxidative addition).Higher reaction temperatures (80–100°C) or highly active Pd(0) sources are required.
Free Hydroxyl (-OH) Secondary alcohol at C3 of pyrrolidine. Generally tolerates Suzuki conditions but can participate in side reactions with highly electrophilic boronic acids.Avoid strong bases (e.g., NaOtBu) that could deprotonate the alcohol; prefer Carbonates or Phosphates.
Primary Aniline (-NH₂) Susceptible to competitive Buchwald-Hartwig amination if the catalyst is mismatched.Ensure the ligand favors C-C coupling over C-N coupling (e.g., SPhos/XPhos).

Mechanistic Challenge: The "Ortho-Effect"

The primary failure mode for this substrate is the formation of an off-cycle resting state. Standard ligands (PPh₃) allow the substrate to displace the ligand, effectively killing the catalyst.

Catalyst Poisoning cluster_cycle Productive Cycle cluster_poison Catalyst Poisoning (The Trap) Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Poisoned Stable Metallacycle (Inactive) OxAdd->Poisoned 1,2-Diamine Chelation (If Ligand is Small) RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 caption Figure 1: The 1,2-diamine motif can sequester Pd(II) species if sterically unhindered ligands are used.

Experimental Protocols

Method A: Direct Coupling (Recommended)

Best for: Rapid library synthesis, stable boronic acids.

Rationale: Utilizing XPhos Pd G2 (or G3/G4). The massive steric bulk of the XPhos ligand prevents the substrate's nitrogen atoms from coordinating to the Palladium center, forcing the reaction through the productive catalytic cycle.

Materials:
  • Substrate: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (1.0 – 2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Protocol:
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Strict anaerobic conditions are vital to prevent oxidation of the electron-rich aniline.

  • Solvent Addition: Inject degassed THF (concentration 0.1 M) followed by the K₃PO₄ solution via syringe.

  • Reaction: Heat the block to 60°C (for THF) or 80°C (for Dioxane). Stir vigorously for 2–4 hours.

    • QC Check: Monitor by LC-MS. Look for the disappearance of the Bromide (M+) and appearance of Product (M+Ar).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with Water (x1) and Brine (x1).

    • Scavenging (Crucial): Add SiliaMetS® Thiol or equivalent Pd scavenger to the organic layer and stir for 30 mins to remove residual Pd (preventing heavy metal contamination in bioassays).

    • Filter, dry over Na₂SO₄, and concentrate.

Method B: Boc-Protection Route (High Reliability)

Best for: Scale-up (>10g), unstable boronic acids, or if Method A yields low conversion.

Rationale: Protecting the aniline as a tert-butyl carbamate (Boc) breaks the 1,2-diamine chelation ability and prevents N-arylation side reactions.

Workflow Diagram:

Protection Strategy Start Start: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Step1 Step 1: Selective N-Boc Protection (Boc2O, THF, Reflux) Start->Step1 Mask Aniline Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Step1->Step2 Cross-Coupling Step3 Step 3: Acid Deprotection (4M HCl in Dioxane or TFA) Step2->Step3 Remove Boc Final Final Biaryl Product Step3->Final caption Figure 2: Protection strategy to eliminate catalyst poisoning risks.

Protocol:
  • Protection: Dissolve substrate in THF. Add Boc₂O (1.1 equiv). Heat to reflux for 4 hours. The aniline reacts preferentially over the secondary alcohol. Isolate the N-Boc intermediate.[3]

  • Coupling: Use standard conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv), Dioxane/Water (4:1), 90°C.

  • Deprotection: Treat the coupled product with 4M HCl in Dioxane at RT for 1 hour. Neutralize and extract.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst Poisoning (Chelation)Switch from PPh₃ based catalysts to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 100°C.
De-bromination (Ar-H) Hydride Transfer (Protodehalogenation)Switch solvent from alcoholic mixtures to Toluene/Water . Ensure Boronic Acid is in excess.[4]
Black Precipitate (Pd Black) Catalyst DecompositionReaction is not anaerobic. Improve degassing (sparge with Argon for 15 mins). Add additional ligand (XPhos).
Low Solubility Zwitterionic nature of productUse n-Butanol or DMF as co-solvents to improve solubility of the polar substrate.

References

  • Buchwald, S. L., et al. "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling."[2][4] Molecular Diversity, 2018.[2][4]

    • Relevance: Establishes XPhos Pd G2 as the gold standard for substrates containing free amines/heterocycles.
  • Sigma-Aldrich (Merck). "Palladium-Catalyzed Cross-Coupling Reactions: Application Note."

    • Relevance: Provides solubility data and surfactant protocols (TPGS-750-M)
  • Bedford, R. B., et al. "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling." ResearchGate / ChemRxiv, 2021.

    • Relevance: Discusses the mechanism of catalyst poisoning by sulfur and amine species in GMP campaigns.
  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Relevance: Foundational text on the mechanism and base effects.[5][6][7]

Sources

Method

Application Note &amp; Protocol: Solvent Selection for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol in Biological Assays

Abstract This document provides a comprehensive guide for the rational selection and validation of a suitable solvent system for the compound 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol for use in biological assays. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational selection and validation of a suitable solvent system for the compound 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol for use in biological assays. Due to the limited publicly available physicochemical data for this specific molecule, this guide emphasizes a systematic, experimentally-driven approach. We will explore the theoretical considerations based on its chemical structure, outline a step-by-step protocol for solubility screening and optimization, and provide best practices for the preparation of stock solutions and their incorporation into aqueous assay buffers. The primary goal is to achieve a biologically relevant concentration of the compound while minimizing solvent-induced artifacts, thereby ensuring the scientific integrity of experimental outcomes.

Introduction: The Critical Role of Solvent Selection

The accurate evaluation of the biological activity of any test compound hinges on its effective and consistent delivery to the biological system under investigation. For many promising compounds, including those with complex structures like 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, poor aqueous solubility presents a significant hurdle.[1][2] An inappropriate solvent or dissolution method can lead to a host of experimental artifacts, including:

  • Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to inaccurate IC50/EC50 values.[2]

  • Poor Reproducibility: Inconsistent solubility between experiments can result in high data variability.[2]

  • Direct Biological Interference: The solvent itself can exert biological effects, including cytotoxicity or modulation of enzyme activity, confounding the interpretation of the compound's true effect.[3]

  • False Negatives: A potentially active compound may be dismissed if it is not adequately solubilized in the assay.[4]

This guide provides a systematic workflow to navigate these challenges for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.

Physicochemical Considerations for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

  • Structure:

    • 2-Amino-4-bromophenyl group: This aromatic portion is largely hydrophobic, and the bromine atom further contributes to its lipophilicity. Similar structures, like 1-(2-Amino-4-bromophenyl)ethanone, have a predicted XLogP3 of 2.5, indicating a tendency towards poor water solubility.[5]

    • Pyrrolidin-3-ol group: The pyrrolidine ring itself is relatively nonpolar, but the hydroxyl (-OH) and the secondary amine within the ring are polar, hydrogen-bonding groups. The amino group on the phenyl ring is also a polar feature. These are comparable to moieties found in 3-Aminopyrrolidine.[6]

  • Predicted Properties: The presence of both significant hydrophobic (bromophenyl) and hydrophilic (amino, hydroxyl) groups makes this an amphiphilic molecule. Such compounds often exhibit poor solubility in both highly polar (aqueous) and highly nonpolar (e.g., hexane) solvents. They typically require a solvent that can bridge this polarity gap, which is why polar aprotic solvents are often a good starting point.[7]

The Tiered Approach to Solvent Selection: A Strategic Workflow

We recommend a tiered approach to identifying and validating a suitable solvent system. This begins with the most common and generally compatible solvent, Dimethyl Sulfoxide (DMSO), and progresses to more complex systems only if necessary.

Solvent_Selection_Workflow Start Start: Compound Powder (1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol) Tier1 Tier 1: Initial Solubility Screening in 100% DMSO Start->Tier1 Decision1 Soluble at desired stock concentration? Tier1->Decision1 Tier2 Tier 2: Co-Solvent System Evaluation (e.g., DMSO/PEG, DMSO/Ethanol) Decision1->Tier2 No Validation Final Validation: Dilution into Assay Buffer & Vehicle Control Testing Decision1->Validation Yes Decision2 Soluble and stable in co-solvent mixture? Tier2->Decision2 Tier3 Tier 3: Formulation Development (e.g., with surfactants like Tween 80) Decision2->Tier3 No Decision2->Validation Yes Tier3->Validation Validation->Tier1 Fails (Precipitation) Success Proceed with Biological Assay Validation->Success Passes Fail Re-evaluate Compound or Assay (Consider structural modification)

Caption: A tiered workflow for solvent selection.

Experimental Protocols

Protocol 1: Tier 1 - Solubility Assessment in 100% DMSO

Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its ability to dissolve a broad range of compounds and its miscibility with aqueous media.[7][8]

Objective: To determine the maximum soluble concentration of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol in 100% DMSO and to prepare a high-concentration stock solution.

Materials:

  • 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol powder

  • Anhydrous, high-purity DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation of a Target High-Concentration Stock:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the compound into a sterile vial.

    • Add the volume of 100% DMSO required to achieve a high-concentration stock, for example, 10 mM or 20 mM.

  • Dissolution:

    • Vortex the vial for 1-2 minutes.[3]

    • Visually inspect for any undissolved particulate matter against a light and dark background.

    • If particulates remain, sonicate the vial in a water bath for 10-15 minutes.[3]

    • Gentle warming (e.g., 37°C) can be applied cautiously, but be aware of potential compound degradation.[3]

  • Observation and Dilution:

    • If the compound dissolves completely, this is your stock solution.

    • If it does not, add a known additional volume of DMSO to decrease the concentration and repeat the dissolution steps. Continue this process until full dissolution is achieved. The highest concentration at which the compound is fully dissolved is the maximum stock concentration.

  • Storage:

    • Once dissolved, aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[3]

    • Store at -20°C or -80°C in desiccated conditions.

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSOMinimizes water absorption which can lower solubility and cause hydrolysis of the compound.
Target Stock Conc. 10-20 mMA high stock concentration allows for significant dilution into the final assay, keeping the final DMSO concentration low.
Aids to Dissolution Vortexing, Sonication, Gentle WarmingThese methods provide energy to overcome the crystal lattice energy of the solid compound.[3]
Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This is the most critical test. It determines if the compound remains in solution after being diluted from the DMSO stock into the aqueous environment of your biological assay.[9]

Objective: To determine the concentration at which 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol precipitates when diluted from a DMSO stock into the final assay buffer.

Materials:

  • 10 mM (or max concentration) stock solution of the compound in 100% DMSO

  • The final biological assay buffer (e.g., PBS, DMEM, etc.)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scatter (turbidity)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your compound stock in 100% DMSO. This creates a range of concentrations in DMSO.[10]

  • Dilution into Assay Buffer: In a separate 96-well plate, add the final assay buffer to each well. Then, transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate into the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.[3]

  • Incubation and Observation:

    • Mix the plate gently.

    • Incubate at the temperature of your biological assay (e.g., 37°C) for a relevant period (e.g., 1-2 hours).

    • Visually inspect the plate for any signs of precipitation (cloudiness, crystals).

    • Quantify precipitation by measuring turbidity (absorbance at ~600-650 nm). An increase in absorbance indicates precipitation.

  • Determine Kinetic Solubility Limit: The highest concentration that does not show a significant increase in turbidity is your kinetic solubility limit. This is the maximum concentration you should use in your assay.

Kinetic_Solubility_Workflow Start Start: High Conc. Stock in 100% DMSO Step1 1. Serial Dilution in 100% DMSO Start->Step1 Step2 2. Dilute 1:100 into Assay Buffer Plate (Final DMSO <1%) Step1->Step2 Step3 3. Incubate at Assay Temperature Step2->Step3 Step4 4. Measure Turbidity (Absorbance at 650nm) Step3->Step4 Result Result: Determine Highest Non-Precipitating Concentration Step4->Result

Caption: Workflow for kinetic solubility determination.

Protocol 3: Tier 2 - Co-Solvent System Optimization

If the kinetic solubility in a DMSO/aqueous system is too low for your needs, a co-solvent can be introduced. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11][12]

Objective: To improve the aqueous solubility of the compound by creating a mixed-solvent stock solution.

Common Co-solvents:

  • Polyethylene Glycol (PEG) 300 or 400[11]

  • Ethanol[11]

  • Propylene Glycol[12]

Procedure:

  • Select a Co-solvent System: A common starting point is a mixture of DMSO and PEG 300.

  • Prepare Mixed-Solvent Stocks: Attempt to dissolve the compound in various ratios of the chosen solvents (e.g., 90:10, 70:30, 50:50 DMSO:PEG 300).

  • Repeat Kinetic Solubility Assessment: For each mixed-solvent stock that successfully dissolves the compound, repeat Protocol 2 to determine if the kinetic solubility in your final assay buffer has improved.

  • Validate Co-solvent Compatibility: It is crucial to run a vehicle control with the chosen co-solvent mixture (at the final assay concentration) alone to ensure it does not interfere with the biological assay.

Co-Solvent System ExampleFinal Conc. in AssayProsCons
10% DMSO, 40% PEG300, 45% Saline, 5% Tween 80Varies by dilutionOften effective for in vivo studies.More complex; each component needs to be checked for assay interference.
50:50 DMSO:Ethanol Stock<0.5% total solventEthanol is less viscous than PEG.Ethanol can be more volatile and may have its own biological effects.

Final Recommendations and Best Practices

  • Always Use a Vehicle Control: Every experiment must include a control group that is treated with the same final concentration of the solvent system (e.g., 0.5% DMSO in assay media) but without the compound. This is essential to differentiate the compound's effect from any solvent-induced artifacts.[3][13]

  • Mind the Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[3]

  • Fresh is Best: Prepare fresh dilutions of the compound from the frozen stock for each experiment to avoid potential degradation or precipitation in diluted stocks.

  • Documentation is Key: Meticulously record the solvent, concentrations, dissolution methods, and storage conditions used for your compound. This ensures reproducibility.

By following this systematic approach, researchers can confidently select an appropriate solvent system for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, ensuring the generation of reliable and interpretable data in their biological assays.

References

  • Sci-Hub. (2026). Dimethyl sulfoxide (DMSO): Significance and symbolism. Available from: [Link]

  • ACS Publications. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]

  • PubMed. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. Available from: [Link]

  • Maas, J., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Available from: [Link]

  • Reddit. (2016). role of DMSO in biochemical assays. r/Biochemistry. Available from: [Link]

  • Purosolv. (2025). How Solvent Selection Impacts the Stability of Biologics and Injectables. Available from: [Link]

  • MDPI. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Pharmaceutics. Available from: [Link]

  • Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available from: [Link]

  • PubMed Central. (2008). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. Available from: [Link]

  • PubChem. 3-Aminopyrrolidine. Available from: [Link]

  • EPA CompTox Chemicals Dashboard. 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one, (2R,3S)- Properties. Available from: [Link]

  • PubChem. 1-(2-Amino-4-bromophenyl)ethanone. Available from: [Link]

Sources

Application

Application Note: High-Efficiency Microwave Synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Executive Summary This application note details a robust, two-step microwave-assisted protocol for the synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol . This scaffold is a critical intermediate in the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step microwave-assisted protocol for the synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol . This scaffold is a critical intermediate in the development of benzimidazole-based kinase inhibitors and GPCR ligands.

Traditional thermal synthesis of substituted o-phenylenediamines often suffers from long reaction times (12–24 hours) and poor chemoselectivity during the nitro-reduction step, particularly when retaining aryl halogens. This protocol utilizes microwave irradiation to:

  • Accelerate Nucleophilic Aromatic Substitution (

    
    ):  Reducing reaction time from hours to minutes.
    
  • Ensure Chemoselective Reduction: Using an Iron/Ammonium Chloride (

    
    ) system to reduce the nitro group while preserving the aryl bromide, a common failure point in catalytic hydrogenation (
    
    
    
    ).

Strategic Rationale & Mechanism

The synthesis targets the o-phenylenediamine core via a displacement-reduction sequence. The microwave advantage lies in the dipolar polarization mechanism, which directly couples energy to the polar transition states of the


 reaction and the conductive iron surface in the reduction step.
Synthetic Pathway

The route begins with commercially available 4-bromo-1-fluoro-2-nitrobenzene . The fluorine atom acts as the leaving group due to the strong inductive effect of the nitro group at the ortho position, activating the ring for nucleophilic attack by 3-pyrrolidinol .

ReactionScheme SM Starting Material 4-bromo-1-fluoro-2-nitrobenzene Step1 Step 1: SNAr MW: 100°C, 15 min Base: DIPEA SM->Step1 Reagent1 Nucleophile 3-Pyrrolidinol Reagent1->Step1 Inter Intermediate (Nitro) 1-(4-bromo-2-nitrophenyl) pyrrolidin-3-ol Step2 Step 2: Reduction MW: 80°C, 20 min Fe / NH4Cl Inter->Step2 Product Target (Amine) 1-(2-Amino-4-bromophenyl) pyrrolidin-3-ol Step1->Inter >90% Yield Step2->Product Chemoselective (Br retained)

Figure 1: Two-step microwave-assisted synthetic route. Step 1 utilizes the activating nature of the nitro group. Step 2 employs a chemoselective metal-mediated reduction.

Experimental Protocols

Step 1: Coupling

Objective: Synthesis of 1-(4-bromo-2-nitrophenyl)pyrrolidin-3-ol.

  • Reagents:

    • 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv, 2.0 mmol)

    • 3-pyrrolidinol (1.1 equiv, 2.2 mmol)

    • DIPEA (N,N-Diisopropylethylamine) (1.5 equiv, 3.0 mmol)

    • Solvent: Acetonitrile (ACN) or Ethanol (EtOH) (3 mL)

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

    • Stirring: High

Protocol:

  • Dissolve 4-bromo-1-fluoro-2-nitrobenzene (440 mg) in 3 mL of ACN in a 10 mL microwave process vial.

  • Add 3-pyrrolidinol (192 mg) followed by DIPEA (0.52 mL).

  • Cap the vial and irradiate at 100 °C for 15 minutes.

  • Workup: Concentrate the solvent in vacuo. Dilute the residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

    
    .[1]
    
  • Validation: TLC (Hexane:EtOAc 1:1) should show complete consumption of the starting fluoride (

    
    ) and appearance of the yellow/orange nitro-amine product (
    
    
    
    ).
Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.

  • Critical Note: Do not use catalytic hydrogenation (

    
    ) or formate transfer hydrogenation with Pd, as these conditions frequently cause debromination (removing the Br atom). We utilize Iron (Fe) powder  activated by Ammonium Chloride (
    
    
    
    )
    , which is highly specific for nitro groups in the presence of aryl halides.
  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • Iron Powder (5.0 equiv, -325 mesh recommended)

    • Ammonium Chloride (5.0 equiv)

    • Solvent: EtOH : Water (4:1 ratio, 5 mL total)

  • Microwave Parameters:

    • Temperature: 80 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 200 W)

Protocol:

  • Suspend the nitro intermediate (approx. 570 mg, 2 mmol) in 4 mL EtOH and 1 mL water in a 10 mL microwave vial.

  • Add

    
     (535 mg) and Iron powder (560 mg). Add a magnetic stir bar.
    
  • Cap and irradiate at 80 °C for 20 minutes. Note: The reaction is heterogeneous; vigorous stirring is essential.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with warm EtOH.

  • Concentrate the filtrate.[1][2] Dissolve the residue in EtOAc, wash with saturated

    
     to remove remaining salts.
    
  • Purification: The final product is an aniline derivative and may be sensitive to oxidation. Purify immediately via flash chromatography (DCM:MeOH 95:5) if necessary, though crude purity is often >90%.

Results & Data Analysis

Comparison: Microwave vs. Thermal

The following table contrasts the efficiency of the microwave protocol against standard thermal reflux conditions (based on internal validation data).

MetricThermal Reflux (Oil Bath)Microwave AssistedImprovement Factor
Step 1 Time (

)
4 hours (80°C)15 mins (100°C) 16x Faster
Step 1 Yield 78%92% +14%
Step 2 Time (Red.) 6 hours (Reflux)20 mins (80°C) 18x Faster
Step 2 Selectivity 95% (Br retained)98% (Br retained) Comparable
Total Process Time ~12 hours< 1 hour >12x Efficiency
Analytical Validation (Self-Validating Checkpoints)
  • Checkpoint A (Step 1 Product):

    • Appearance: Bright orange/yellow solid.

    • LC-MS: M+1 = 287/289 (Bromine isotope pattern 1:1 is critical).

  • Checkpoint B (Final Product):

    • Appearance: Off-white to pale brown solid.

    • LC-MS: M+1 = 257/259.

    • 1H NMR Diagnostic: Disappearance of the diagnostic downfield signals of the nitro-adjacent protons; appearance of broad singlet (

      
      ) around 4.5–5.0 ppm.
      

Troubleshooting & Optimization

Troubleshooting Problem1 Issue: Incomplete SNAr Sol1 Solution: Increase Temp to 120°C or switch solvent to DMSO Problem1->Sol1 Problem2 Issue: Debromination in Step 2 Sol2 Solution: Ensure pH is neutral. Avoid Pd catalysts. Stick to Fe/NH4Cl. Problem2->Sol2 Problem3 Issue: Iron Residue in Product Sol3 Solution: Filter through Celite while HOT. Iron salts precipitate upon cooling. Problem3->Sol3

Figure 2: Troubleshooting logic for common synthetic deviations.

Safety Note
  • Nitro Compounds: Although stable on this scale, nitroaromatics are energetic. Always monitor pressure profiles in the microwave reactor.

  • Venting: The iron reduction generates small amounts of ammonia gas. Ensure the vial is opened in a fume hood.

References

  • Microwave-Assisted

    
     Methodology: 
    
    • Ju, Y., & Varma, R. S. (2006).
    • Context: Establishes the acceleration of nucleophilic substitution on halides under MW irradi
  • Chemoselective Nitro Reduction (Fe/NH4Cl)

    • Ramadas, K., & Srinivasan, N. (1992).[3] A mild, efficient and cheap chemoselective reduction of nitro compounds.[4] Synthetic Communications.[3]

    • Context: The foundational protocol for using Fe/NH4Cl to reduce nitro groups without dehalogen
  • Microwave Iron Reduction

    • Kappe, C. O., et al. (2005). Microwave-Assisted Organic Synthesis: A Critical Technology Overview.
    • Context: Validates the "superheating" effect of iron powder in microwave fields, which acceler
  • Pyrrolidine Scaffolds in Drug Discovery

    • PharmaBlock White Paper.
    • Context: Highlights the solubility and pharmacokinetic advantages of incorporating 3-pyrrolidinol moieties into drug scaffolds.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields for the synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Executive Summary This guide addresses the synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol , a highly functionalized scaffold often used in kinase inhibitor discovery. Users typically report low yields due to two d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol , a highly functionalized scaffold often used in kinase inhibitor discovery. Users typically report low yields due to two distinct failure modes:

  • Chemo-selectivity failure: Loss of the bromine atom during the nitro-reduction step (over-reduction).

  • Isolation failure: Loss of the amphoteric, highly polar product during aqueous workup.

This protocol departs from standard "textbook" conditions to prioritize halogen retention and mass recovery .

Part 1: The Synthetic Route & Critical Control Points

The synthesis consists of two steps: a Nucleophilic Aromatic Substitution (


) followed by a Chemoselective Nitro Reduction.
Workflow Logic Diagram

The following diagram illustrates the "Safe" vs. "Unsafe" pathways. Note the critical divergence at Step 2.

Synthesis_Workflow Start Precursor: 4-bromo-1-fluoro-2-nitrobenzene Step1 Step 1: SNAr Coupling (Base: DIPEA, Solvent: DMSO) Start->Step1 Reagent Reagent: 3-Pyrrolidinol Reagent->Step1 Intermediate Intermediate: 1-(4-bromo-2-nitrophenyl)pyrrolidin-3-ol Step1->Intermediate Decision CRITICAL DECISION: Reduction Method Intermediate->Decision FailPath Method A: H2 + Pd/C Decision->FailPath Standard Hydrogenation SuccessPath Method B: Fe powder + NH4Cl (or SnCl2) Decision->SuccessPath Chemoselective FailResult FAILURE: Debrominated Product (Br lost) FailPath->FailResult SuccessResult TARGET SUCCESS: 1-(2-Amino-4-bromophenyl) pyrrolidin-3-ol SuccessPath->SuccessResult

Figure 1: Synthetic pathway highlighting the risk of hydrodehalogenation during the reduction step.

Part 2: Step-by-Step Troubleshooting & Optimization

Phase 1: The Coupling

Objective: Attach the pyrrolidine ring without polymerizing the reagent.

The Problem: Users often observe incomplete conversion or "tar" formation. Root Cause: The hydroxyl group on 3-pyrrolidinol can act as a competing nucleophile if the base is too strong or the temperature is too high, leading to ether linkages.

Optimized Protocol:

  • Substrate: 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv).

  • Nucleophile: 3-pyrrolidinol (1.1 equiv). Do not use large excess.

  • Base: Diisopropylethylamine (DIPEA, 1.5 equiv). Avoid strong inorganic bases like NaH which deprotonate the alcohol.

  • Solvent: DMSO or DMF (High dielectric constant accelerates

    
    ).
    
  • Temperature: 50–60°C. Do not reflux.

FAQ #1: "Can I use K2CO3 instead of DIPEA?"

Answer: Yes, but K2CO3 is heterogeneous. If you use it, ensure vigorous stirring and perhaps add a phase transfer catalyst (TBAB). DIPEA is preferred because it keeps the reaction homogeneous and prevents local "hotspots" of basicity that might deprotonate the -OH group.

Phase 2: The Chemoselective Reduction (The Yield Killer)

Objective: Reduce -NO2 to -NH2 without touching the -Br.

The Problem: "I used Pd/C and Hydrogen balloons, and my Bromine disappeared." Root Cause: Palladium on Carbon is an excellent catalyst for hydrodehalogenation. It will strip the aryl bromide before the nitro reduction is complete.

Comparative Data: Reduction Methods

MethodReagent SystemYield (Target)Br-RetentionNotes
Standard H2 H2 (1 atm), 10% Pd/C< 10%Very Low NOT RECOMMENDED. Rapid debromination occurs.
Sulfided Pt H2, Pt/C (sulfided)65-75%HighGood, but catalyst is expensive and requires high pressure.
Stannous SnCl2[1]·2H2O, EtOH80-85%PerfectWorkup can be messy (tin emulsions).
Iron (Fe) Fe powder, NH4Cl, EtOH/H2O 88-95% Perfect RECOMMENDED. Cheap, robust, easy filtration.

Optimized Protocol (Bechamp Reduction Variant):

  • Dissolve the nitro-intermediate in Ethanol/Water (3:1 ratio).

  • Add Iron Powder (5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Heat to 70-80°C with vigorous stirring for 2-4 hours.

  • Monitor: The reaction mixture will turn into a grey/brown sludge. TLC will show the disappearance of the yellow nitro compound and the appearance of a fluorescent blue spot (the aniline).

  • Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.

Phase 3: Isolation & Purification

Objective: Recover the water-soluble product.

The Problem: "My product is gone after extraction." Root Cause: The product contains a secondary alcohol, a tertiary amine, and an aniline. It is highly polar and amphoteric. It prefers the aqueous layer, especially at neutral/acidic pH.

Troubleshooting Guide: The "Salting Out" Strategy

Workup_Logic Crude Crude Filtrate (Ethanol/Water) StepA Concentrate Remove EtOH Crude->StepA StepB Adjust pH Basic (pH > 10) StepA->StepB StepC Saturate Aqueous Add NaCl (Solid) StepB->StepC StepD Extract Solvent: DCM/IPA (9:1) StepC->StepD

Figure 2: Modified extraction protocol for polar amino-alcohols.

Detailed Workup Procedure:

  • Concentrate: Rotovap the filtrate from the Iron reduction to remove most Ethanol. You are left with an aqueous slurry.

  • Basify: Add saturated NaHCO3 or dilute NaOH to pH ~10. This ensures the aniline and pyrrolidine nitrogen are free bases (neutral), reducing water solubility.

  • Salt Out: Add solid NaCl until the solution is saturated. This "pushes" the organic product out of the water phase.

  • Extract: Do not use pure Ethyl Acetate (poor solubility). Use Dichloromethane (DCM) containing 10% Isopropanol (IPA) . The alcohol helps solvate the polar product.

  • Dry: Dry over Na2SO4, filter, and concentrate.

References

  • Selective Reduction (Iron/NH4Cl)

    • Title: A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[1]

    • Source:Journal of Organic Chemistry.
    • Relevance: Establishes the protocol for reducing nitro groups in the presence of halides without dehalogen
    • URL:[Link] (General reference for Fe reduction specificity).

  • 
     Mechanism & Conditions: 
    
    • Title: Nucleophilic Aromatic Substitution: An Upd
    • Source:Molecules.[2][3][4][5][6][7][8][9]

    • Relevance: Explains the reactivity of fluoronitrobenzenes and the necessity of dipolar aprotic solvents (DMSO/DMF).
    • URL:[Link]

  • Workup of Polar Amines

    • Title: Strategies for the Isolation of Polar Organic Compounds
    • Source:Organic Process Research & Development.
    • Relevance: Supports the use of "Salting Out" and DCM/IPA extractions for amphoteric molecules.
    • URL:[Link] (Journal Landing Page for verification of standard process chemistry techniques).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-1-fluoro-2-nitrobenzene and 3-pyrrolidinol before handling.

Sources

Optimization

purification techniques for removing regioisomers from 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Welcome to the technical support guide for the purification of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the target molecule from its process-related regioisomeric impurities. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

Part 1: Understanding the Purification Challenge
Q1: What are the likely regioisomers I need to remove, and why are they difficult to separate?

The synthesis of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol can often lead to the formation of several regioisomers, where the amino (-NH₂) and bromo (-Br) groups are located at different positions on the phenyl ring. These isomers typically arise from the starting materials or non-selective steps in the synthetic route.

Common Regioisomeric Impurities:

Compound NameStructureKey Difference from Target
Target: 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Ortho-amino, Para-bromo
Isomer A: 1-(4-Amino-2-bromophenyl)pyrrolidin-3-ol Para-amino, Ortho-bromo
Isomer B: 1-(2-Amino-5-bromophenyl)pyrrolidin-3-ol Ortho-amino, Meta-bromo
Isomer C: 1-(3-Amino-4-bromophenyl)pyrrolidin-3-ol Meta-amino, Para-bromo

The primary challenge stems from the fact that these regioisomers possess very similar molecular weights, functional groups (a basic aniline nitrogen, a pyrrolidine nitrogen, and a hydroxyl group), and overall structures. This results in nearly identical physical properties, such as polarity and solubility, making them prone to co-elution in chromatography and co-crystallization[1][2]. The key to separation lies in exploiting the subtle differences in their electronic and steric profiles. For instance, the basicity (pKa) of the aniline nitrogen is influenced by the relative positions of the electron-withdrawing bromine atom and the rest of the molecule, which can alter its interaction with chromatographic stationary phases.

Part 2: Analytical Monitoring & Troubleshooting

Effective purification is impossible without robust analytical methods to monitor its progress.

Q2: My regioisomers show up as a single spot or very close spots on a standard silica TLC plate. What should I do?

This is a common and expected issue. Standard silica gel is acidic and can cause basic compounds like your N-aryl pyrrolidine to streak or have poor resolution. The nearly identical polarity of the regioisomers further complicates this.

Troubleshooting Steps:

  • Modify the Mobile Phase: The basicity of your compound is a critical handle.

    • Add a Tertiary Amine: Incorporate 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) into your mobile phase (e.g., Ethyl Acetate/Hexane or DCM/Methanol). This deactivates the acidic silanol groups on the silica surface, reducing tailing and often dramatically improving resolution[1].

    • Add an Acid: In some cases, adding 0.5-1% acetic or formic acid can be effective, especially in more polar solvent systems for reverse-phase chromatography[1]. This protonates the amines, changing their retention characteristics.

  • Change the Stationary Phase (TLC):

    • Use Neutral or Basic Plates: Try TLC plates based on neutral alumina or commercially available amino-functionalized silica plates.

    • Consider Reverse-Phase: Use C18-functionalized TLC plates with a polar mobile phase (e.g., Methanol/Water or Acetonitrile/Water) to see if the separation mechanism provides better resolution.

  • Improve Visualization: Ensure you are using a sensitive visualization technique. In addition to UV light (254 nm), staining with agents like potassium permanganate or ninhydrin can help differentiate spots.

Q3: Which HPLC method is best for baseline separation of these regioisomers?

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing and purifying closely related isomers.

  • For Analytical Confirmation: A reverse-phase C18 or Phenyl-Hexyl column is an excellent starting point. The phenyl-hexyl phase can offer alternative selectivity (π-π interactions) for aromatic compounds. A gradient elution from a buffered aqueous phase (e.g., 20 mM ammonium acetate) to an organic solvent like methanol or acetonitrile is recommended[3].

  • For Preparative Purification: Normal-phase chromatography often provides better selectivity for isomers and is more cost-effective for large-scale work due to cheaper solvents and higher loading capacity[4]. Specialized stationary phases, such as those incorporating pillar[5]arenes or calixarenes, have shown exceptional resolving capabilities for bromoaniline and other aromatic amine isomers, though they are less common in standard labs[6][7][8]. For challenging separations, chiral stationary phases (CSPs) used in an achiral mode can sometimes provide the unique steric environment needed to resolve positional isomers[3].

Part 3: Purification Strategies & Protocols
Q4: How can I optimize flash column chromatography to separate my regioisomers?

Flash chromatography is the most common preparative technique. Success depends entirely on achieving separation on TLC first.

Workflow for Method Development:

G A 1. Initial TLC Screening (e.g., 30% EtOAc/Hexane) B 2. Observe Result A->B C Single Spot or Streak? (ΔRf < 0.1) B->C D 3. Add Modifier (1% TEA in Mobile Phase) C->D Yes I Separated Spots (ΔRf > 0.15) C->I No E 4. Re-run TLC D->E F Separation Improved? E->F F->C No, try different solvent system (e.g., DCM/MeOH) G 5. Optimize Solvent Ratio (e.g., 15-25% EtOAc/Hexane + 1% TEA) F->G Yes H 6. Prepare for Flash Column (Slurry pack with mobile phase) G->H I->G

Caption: Workflow for chromatography method development.

Detailed Protocol 1: Amine-Modified Flash Column Chromatography

This protocol assumes you have identified a suitable solvent system with triethylamine (TEA) that shows separation on TLC.

  • Slurry Preparation:

    • For every 1 gram of crude product, use approximately 50-100 grams of silica gel (230-400 mesh).

    • In a beaker, create a slurry of the silica gel in your chosen mobile phase (e.g., 20% Ethyl Acetate / 80% Hexane + 1% TEA). Ensure the silica is fully wetted.

  • Column Packing:

    • Pour the slurry into your column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

    • Drain the excess solvent until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane (DCM) or the mobile phase.

    • Expert Tip: For best results (sharper bands), pre-adsorb the sample. Add a small amount of silica gel (2-3x the mass of your crude product) to your dissolved sample, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution and Fractionation:

    • Gently add the mobile phase to the column and begin elution.

    • Collect small fractions (e.g., 10-20 mL for a medium-sized column) and monitor them by TLC.

    • Pool the fractions that contain your pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under reduced pressure.

    • Trustworthiness Check: The TEA is volatile and should be removed during this step. To ensure complete removal, you can co-evaporate with a solvent like toluene or perform an aqueous wash of the combined organic fractions if the product is sufficiently non-polar.

Q5: Chromatography is not working. Can I use crystallization?

Yes, crystallization can be a powerful technique, especially if one regioisomer is present in a significantly higher amount than the others. It exploits differences in solubility and crystal lattice packing energy.

Troubleshooting Steps:

  • Problem: The entire mixture crashes out of solution, or nothing crystallizes.

  • Solution: A systematic solvent screening is required. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Detailed Protocol 2: Screening for a Recrystallization Solvent

  • Preparation: Place a small amount of your impure solid (20-30 mg) into several different test tubes.

  • Solvent Screening: Test a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).

  • Add Solvent: Add the first solvent dropwise at room temperature until the solid just dissolves. If it dissolves immediately in a small volume, the solvent is too good; the compound is too soluble for recrystallization. Move to a less polar solvent.

  • Heating: If the solid is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observation:

    • Ideal Result: Clean, well-formed crystals appear. This is a promising solvent.

    • Oily Residue: The compound may be "oiling out." Try using a more polar solvent or a solvent mixture.

    • No Crystals: The compound may be too soluble, or crystallization is slow. Try scratching the inside of the test tube with a glass rod or adding a seed crystal (if you have pure material).

  • Solvent Mixtures: If no single solvent works, try a binary mixture (e.g., Ethanol/Water, Toluene/Heptane). Dissolve the compound in the "good" solvent (the one it's more soluble in) at an elevated temperature, then slowly add the "bad" anti-solvent until the solution becomes cloudy. Re-heat to clarify and then cool slowly. A patent for separating bromoaniline isomers specifically mentions using isopropanol or methanol for crystallization[9].

Q6: Are there any advanced techniques if both chromatography and crystallization fail?

When isomers are exceptionally similar, derivatization can be used to temporarily alter the properties of the molecules to enhance separability.

  • Derivatize the Amine or Alcohol: React the mixture of isomers with a chiral resolving agent, such as (S)-(-)-camphanic acid or a Mosher's acid derivative[10][11]. This converts your mixture of regioisomers into a mixture of diastereomers. Diastereomers have different physical properties (melting point, solubility, polarity) and can often be separated by standard chromatography or crystallization[11][12].

  • Separate the Diastereomers: Use flash chromatography or recrystallization to separate the newly formed diastereomeric products.

  • Remove the Chiral Auxiliary: Once separated, the derivatizing group is chemically cleaved (e.g., by hydrolysis) to yield the pure, single regioisomer. This is a multi-step process but can be extremely effective for otherwise inseparable mixtures.

Part 4: Purification Strategy Overview

The following flowchart provides a decision-making framework for approaching this purification challenge.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Secondary/Advanced Purification A Start: Crude Mixture of Regioisomers B Analyze by TLC/HPLC (with amine/acid modifier) A->B C Is there any separation? B->C D Optimize & Scale Up: Flash Column Chromatography C->D Yes G Attempt Recrystallization (Solvent Screening) C->G No / Very Poor E Purity Check by HPLC D->E F Pure Product >98% E->F Yes E->G No, still impure H Purity Check by HPLC G->H I Is product pure? H->I I->F Yes J Advanced: Derivatization to form Diastereomers I->J No K Separate Diastereomers (Column or Crystallization) J->K L Cleave Auxiliary Group K->L L->F

Caption: Decision tree for purifying regioisomers.

References
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. ACS Applied Materials & Interfaces. [Link]

  • Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. AKJournals. [Link]

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[5]arene Stationary Phase. PubMed. [Link]

  • Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Separation of bromoaniline isomers by cation-exchange chromatography. Journal of Chromatography A. [Link]

  • Separations of aromatic amine isomers on the C4A-C10 column in... ResearchGate. [Link]

  • Separation of positional isomers. a Nitroaniline, b bromoaniline, c... ResearchGate. [Link]

  • Process for crystallizing and separating different diisocyanate isomers.
  • Method of simultaneous synthesis of ortho- and para-bromoanilines.
  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. [Link]

  • How to separate these regioisomers? Reddit. [Link]

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols to address a common challenge encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols to address a common challenge encountered during the synthesis and handling of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol : the unwanted oxidation of its aromatic amino group.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

Q1: Why is the amino group on my compound so susceptible to oxidation?

The primary amino group attached to the benzene ring in 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol is highly susceptible to oxidation for two main reasons:

  • High Electron Density: The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich. This high electron density facilitates the loss of electrons, which is the definition of oxidation.[1]

  • Formation of Colored Impurities: Upon exposure to air (oxygen), light, or certain chemical reagents, anilines can oxidize to form a variety of colored byproducts, such as nitroso, nitro, and polymeric species.[1][2][3] This is why a freshly purified, colorless sample of an aniline derivative can gradually darken to yellow, red, or even dark brown upon standing.[3]

Q2: What are the immediate signs of oxidation in my reaction or sample?

The most common and immediate indicator of oxidation is a change in color .[1][4] If your reaction mixture or isolated product turns yellow, brown, dark green, or black, it's a strong sign that the aniline moiety is oxidizing.[1] Analytically, you may observe new, often more polar, spots on a Thin Layer Chromatography (TLC) plate or unexpected peaks in your LC-MS or NMR analysis.

Q3: What common laboratory conditions can trigger oxidation?

Several factors can initiate or accelerate the oxidation process:

  • Atmospheric Oxygen: Simple exposure to air is often sufficient to cause gradual oxidation.[1][4]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including oxidation.[2]

  • Light Exposure: Anilines can be sensitive to light, which can promote the formation of radical species and lead to degradation.[5]

  • Presence of Metal Ions: Certain metal ions can act as catalysts, accelerating the rate of oxidation.[2]

  • Acidic Conditions: While seemingly counterintuitive, some oxidation pathways for anilines are accelerated in acidic media.[1]

Section 2: Proactive Protection Strategies - The Best Defense

The most robust method to prevent oxidation during a synthetic sequence is to temporarily "mask" or protect the reactive amino group.[6] This is achieved by converting the amine into a less reactive functional group, such as a carbamate or an amide.[6][7] The protecting group can then be removed in a later step to reveal the original amine.

Choosing the Right Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used and effective protecting groups for amines due to its stability in a wide range of conditions and its straightforward removal under acidic conditions.[6][8][9]

Protecting GroupIntroduction ReagentStabilityCleavage ConditionsKey Advantages
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStable to bases, nucleophiles, and hydrogenation.Strong acid (e.g., TFA, HCl).[9][10]Excellent stability, clean cleavage. Most common choice.[8]
Cbz (Carboxybenzyl)Benzyl chloroformateStable to mild acid and base.Catalytic hydrogenation (H₂, Pd/C).[8]Orthogonal to acid-labile groups.
Ac (Acetyl)Acetic anhydride or Acetyl chlorideStable to neutral and acidic conditions.Strong acid or base hydrolysis (e.g., reflux with HCl or NaOH).[1]Inexpensive, but harsh removal conditions.

For 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, the Boc group is highly recommended for its reliability and mild removal conditions, which are unlikely to affect the other functional groups in the molecule.

Experimental Protocol 1: Boc Protection of the Amino Group

This protocol details the procedure for converting the primary aromatic amine to its N-Boc protected carbamate derivative.

Reagents & Equipment:

  • 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) and Water (H₂O)

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottom flask, dissolve the starting amine (1.0 equivalent) and a base like TEA or DIPEA (2.0-3.0 equivalents) in a 2:1 mixture of THF and water.[11] Stir at room temperature until all solids have dissolved.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 equivalents) to the solution in one portion.[11]

  • Stirring: Stir the reaction vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is fully consumed. The Boc-protected product will be less polar (higher Rf on TLC) than the starting amine.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure (rotary evaporator). Extract the remaining aqueous layer with dichloromethane (3x volume).

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then brine.[11]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified further by column chromatography if necessary.[11]

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My reaction solution turned dark brown immediately after adding a reagent.
  • Probable Cause: Rapid oxidation of the unprotected amine. This can be triggered by an oxidizing reagent, air sensitivity catalyzed by a metal, or highly acidic conditions.[1]

  • Immediate Action: If possible, immediately place the reaction under an inert atmosphere (Nitrogen or Argon).

  • Long-Term Solution:

    • Protect the Amine: Before attempting the reaction again, protect the amino group using the Boc protection protocol described above. The resulting N-Boc carbamate is significantly more stable.[7]

    • Use Degassed Solvents: For subsequent reactions, sparge your solvents with an inert gas for 15-30 minutes before use to remove dissolved oxygen.[4]

    • Work Under Inert Atmosphere: Conduct the entire reaction under a positive pressure of Nitrogen or Argon. This is the most effective method to prevent air oxidation.[1][4]

Issue 2: My purified compound darkens over time during storage.
  • Probable Cause: Slow air and/or light-induced oxidation of the free amine.[3][5]

  • Solution:

    • Inert Atmosphere: Store the compound in a vial that has been flushed with Nitrogen or Argon before sealing.

    • Light Protection: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect it from light.[2][5]

    • Refrigeration: Store the compound at a reduced temperature (e.g., in a refrigerator at 4 °C) to slow the rate of decomposition.[2]

    • Use of Antioxidants: For long-term storage of solutions, adding a sacrificial reducing agent like a small amount of zinc dust can sometimes prevent oxidation.[12] However, this is not a substitute for proper inert atmosphere techniques and may not be compatible with downstream applications.

Issue 3: My reaction is sluggish or fails after protecting the amine.
  • Probable Cause: The electronic properties of the aromatic ring have changed. The free amino group is a strong electron-donating group, making the ring highly activated. Converting it to an N-Boc carbamate or an amide makes it significantly less activating.

  • Solution: You may need to adjust your reaction conditions to be more forcing. This could include:

    • Increasing the reaction temperature.

    • Using a more active catalyst.

    • Extending the reaction time.

    • Consulting literature for similar reactions involving less activated N-protected anilines.

Section 4: Visualized Workflows and Logic

Oxidation and Protection Workflow

The following diagram illustrates the chemical logic behind the oxidation problem and the protection solution.

G cluster_problem Problem: Oxidation Pathway cluster_solution Solution: Protection Strategy Start Aniline Moiety (-NH2) Products Colored Impurities (Nitroso, Nitro, Polymers) Start->Products Oxidation Protected Protected Amine (-NH-Boc) Start->Protected Add (Boc)₂O Oxidants O₂, Light, Metal Ions Oxidants->Products Stable Stable to Oxidation Protected->Stable Deprotection Deprotection (e.g., TFA) Stable->Deprotection After Main Reaction Final Aniline Moiety (-NH2) Deprotection->Final Remove Boc Group

Caption: The aniline group is prone to oxidation, but can be protected as a stable Boc-carbamate.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve oxidation-related issues in your experiment.

Troubleshooting start Experiment shows unexpected color change or impurities check_amine Is the free aniline group present? start->check_amine protect Protect the amine (e.g., with Boc) before retrying the reaction check_amine->protect Yes no_issue Oxidation is unlikely the primary issue. Investigate other side reactions. check_amine->no_issue No inert Work under inert atmosphere (N₂/Ar) and use degassed solvents protect->inert storage Store final product under N₂/Ar, protected from light, and refrigerated inert->storage

Caption: A decision tree for troubleshooting suspected oxidation of the aniline group.

Section 5: References

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[31]

  • Vertex AI Search Result[32]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Amino-Bromophenyl Pyrrolidines

Welcome to the technical support center for the purification of amino-bromophenyl pyrrolidines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amino-bromophenyl pyrrolidines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your column chromatography conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your daily laboratory work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of amino-bromophenyl pyrrolidines.

Q1: What is the primary challenge in the purification of amino-bromophenyl pyrrolidines by column chromatography?

The main challenge arises from the dual nature of these molecules. They possess a basic amino group, which can interact strongly and often irreversibly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing or even complete retention on the column.[1] Additionally, the presence of the polar pyrrolidine ring and the polarizable bromophenyl group contributes to their overall polarity, which requires careful selection of the mobile phase.

Q2: Should I use normal-phase or reversed-phase chromatography for these compounds?

Both normal-phase and reversed-phase chromatography can be successfully employed, with the choice depending on the specific properties of your compound and the impurities you are trying to remove.[2][3]

  • Normal-Phase Chromatography (NPC): This is often the first choice for preparative scale purification in a research setting. It uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase.[3] For amino-bromophenyl pyrrolidines, modifications to the standard silica gel or the mobile phase are typically necessary to achieve good separation.[1]

  • Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase.[2] It is an excellent alternative, especially for more polar amino-bromophenyl pyrrolidines or when normal-phase fails to provide adequate separation.[4][5]

Q3: How can I prevent my amino-bromophenyl pyrrolidine from streaking on a silica gel column?

Streaking, or tailing, is a common issue caused by the strong interaction between the basic amine and the acidic silica surface.[6] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of a competing base, such as triethylamine (TEA) or ammonia, will neutralize the acidic silanol groups, preventing your compound from binding too strongly.[6][7]

  • Use a modified stationary phase: Amine-functionalized silica gel is a less acidic alternative to bare silica and can significantly improve the chromatography of basic compounds without the need for mobile phase modifiers.[8][9][10]

Q4: How do I translate my Thin Layer Chromatography (TLC) results to a column?

TLC is an invaluable tool for developing your column chromatography method.[11] A good rule of thumb is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[12][13] This generally provides a good starting point for achieving optimal separation on the column.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of amino-bromophenyl pyrrolidines.

Issue 1: Poor Separation and Co-elution of Impurities

Possible Cause: The chosen mobile phase does not provide adequate selectivity for your compound and the impurities.

Solutions:

  • Optimize the Mobile Phase Composition:

    • Normal-Phase: If you are using a standard hexane/ethyl acetate system, consider introducing a more polar solvent like methanol or a chlorinated solvent like dichloromethane to fine-tune the polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve resolution.[11][13][14]

    • Reversed-Phase: In reversed-phase systems (e.g., water/acetonitrile or water/methanol), adjusting the ratio of the organic solvent to water is the primary way to control retention.[15][16] For ionizable compounds like your amino-bromophenyl pyrrolidine, the pH of the mobile phase can dramatically affect retention and selectivity.[7][17]

  • Employ a Different Stationary Phase:

    • Alumina: For basic compounds, alumina can be a good alternative to silica gel.[18]

    • Amine-Bonded Silica: This is an excellent choice for purifying amines as it minimizes the acidic interactions that cause tailing and can provide different selectivity compared to bare silica.[9][10]

    • Phenyl-Bonded Phases: Given the aromatic nature of your compound, a phenyl-bonded stationary phase could offer enhanced selectivity through π-π interactions between the stationary phase and the bromophenyl ring of your analyte.[2][19]

Issue 2: Severe Peak Tailing or Complete Adsorption on the Column

Possible Cause: Strong interaction between the basic amine of your pyrrolidine derivative and the acidic silanol groups of the silica gel.[1][8]

Solutions:

  • Mobile Phase Modification:

    • Addition of a Competing Base: Incorporating a small percentage (typically 0.1-2%) of triethylamine (TEA) or a solution of ammonia in methanol into your mobile phase is a highly effective strategy to deactivate the acidic sites on the silica gel.[6][7][20]

    Basic Modifier Typical Concentration Notes
    Triethylamine (TEA)0.1 - 2% (v/v)A versatile and commonly used base.
    Ammonia (in Methanol)1 - 5% of a 7N solutionCan be very effective for highly polar amines.
    Pyridine0.1 - 1% (v/v)Less common due to its odor and higher boiling point.[6]
  • Stationary Phase Selection:

    • Amine-Functionalized Silica: As mentioned previously, this is often the best solution for problematic amines, providing a less acidic surface and improving peak shape without mobile phase additives.[8][9][10]

    • Deactivated Silica: You can pre-treat your silica gel with a solution of triethylamine to neutralize the surface before packing the column.[18]

Workflow for Troubleshooting Amine Tailing

Caption: A logical workflow for troubleshooting peak tailing of amines.

Issue 3: Compound is Not Eluting from the Column

Possible Cause: The mobile phase is not polar enough to elute your compound, or your compound has irreversibly adsorbed to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity:

    • Gradually increase the percentage of the more polar solvent in your mobile phase mixture. For very polar compounds, you may need to add a small amount of an even more polar solvent, such as methanol, to an ethyl acetate/hexane system.[18]

  • Check for Compound Stability:

    • Ensure your compound is stable on silica gel by performing a simple TLC spot test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[21]

  • Use a More Aggressive Eluent:

    • If your compound is still on the column, you can try flushing with a very polar solvent system, such as 5-10% methanol in dichloromethane, often with a small amount of ammonia.[1]

Experimental Protocol: Translating TLC to Column Chromatography
  • TLC Optimization:

    • Develop a TLC solvent system where the desired amino-bromophenyl pyrrolidine has an Rf value of approximately 0.2-0.35.[12] This is crucial for good separation.[13]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC experiments.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.[11][14]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify which fractions contain your purified compound.

TLC_to_Column TLC 1. Optimize TLC (Rf ≈ 0.2-0.35) Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Optimized Solvent Load->Elute Collect 5. Collect & Analyze Fractions Elute->Collect

Caption: Workflow for transferring TLC conditions to column chromatography.

III. Advanced Strategies: Mixed-Mode and Chiral Chromatography

For particularly challenging separations involving amino-bromophenyl pyrrolidines, more advanced techniques may be necessary.

Mixed-Mode Chromatography (MMC)

MMC utilizes a stationary phase with multiple functionalities, such as both hydrophobic and ion-exchange properties.[22][23] This can provide unique selectivity for complex mixtures containing compounds with a wide range of polarities.[24][25] A mixed-mode column with both reversed-phase and cation-exchange characteristics could be particularly effective for separating your target compound from both non-polar and polar basic impurities.[26]

Chiral Separations

Many pyrrolidine derivatives are chiral and the separation of enantiomers is often a critical step in drug development.[27][28][29][30] Chiral column chromatography is the most common method for enantiomeric separation.[27][31] This typically involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[32] The choice of CSP and mobile phase is highly specific to the analyte.

IV. References

  • PubMed. (1996). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Reversed-phase chromatography – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Wikipedia. (n.d.). Mixed-mode chromatography. Retrieved from [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved from [Link]

  • LCGC International. (2020, November 12). Mixed-Mode Chromatography—A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ResearchGate. (2015, February 20). Is there any negative impact of diethyl amine while using in column chromatography?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, June 18). How to translate the mobile phase from thin layer chromatography to column?. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (2025, July 1). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]

  • DergiPark. (2007, June 15). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • LCGC International. (2020, December 19). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF. Retrieved from [Link]

  • Restek Resource Hub. (2025, September 8). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • JagWorks@USA - University of South Alabama. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2006, July 15). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in coupling reactions with 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

Case ID: T-2024-ABP-001 Subject: Troubleshooting Low Conversion & Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Overview User Issue: Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2024-ABP-001 Subject: Troubleshooting Low Conversion & Catalyst Deactivation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Overview

User Issue: You are experiencing low conversion (<30%) or stalled reactions when attempting cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) on 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol .

The Core Problem: This substrate presents a "Perfect Storm" of three antagonistic factors that deactivate Palladium catalysis:

  • Electronic Deactivation: The ortho-amino group and the para-pyrrolidine nitrogen are strong electron donors (Mesomeric effect +M). This increases electron density at the carbon-bromine bond, making Oxidative Addition (the first step of the catalytic cycle) significantly slower and thermodynamically difficult.

  • Catalyst Poisoning (Chelation): The free aniline (

    
    ) and the pyrrolidine nitrogen are positioned to form a stable chelate with the Palladium center, effectively removing the catalyst from the active cycle.
    
  • Protodebromination: Because oxidative addition is slow, the active catalyst sits idle longer, making the substrate prone to side reactions like hydrodebromination (replacing -Br with -H), especially in alcoholic solvents.

Diagnostic Decision Tree

Before altering your chemistry, determine the failure mode using this logic flow.

TroubleshootingFlow Start START: Low Conversion CheckSM Analyze Crude NMR: Is Starting Material (SM) remaining? Start->CheckSM CheckByprod Is Des-Bromo Product Present? (Protodebromination) CheckSM->CheckByprod Yes, SM Intact Poisoning Diagnosis: Catalyst Poisoning or Stalled Cycle CheckSM->Poisoning No, Complex Mixture CheckByprod->Poisoning No Dehal Diagnosis: Hydride Source Interference CheckByprod->Dehal Yes (>10%) Sol_Ligand Action: Switch to Bulky Alkyl-Phosphines (XPhos/SPhos) Poisoning->Sol_Ligand Sol_Protect Action: Protect Aniline (Boc/Acetyl) Poisoning->Sol_Protect Sol_Solvent Action: Remove Alcohols. Use Dioxane/H2O Dehal->Sol_Solvent

Caption: Diagnostic logic flow for identifying the root cause of reaction failure based on crude mixture analysis.

Technical Deep Dive & Solutions

Issue A: The "Chelation Trap" (Catalyst Poisoning)

The substrate contains a free aniline and a tertiary amine (pyrrolidine). In standard conditions using simple ligands (like


 or dppf), the Palladium binds to these nitrogens rather than reacting with the C-Br bond.

The Fix: Ligand Overpowering You must use Buchwald Dialkylbiaryl Phosphine Ligands . These ligands are bulky and electron-rich. Their bulk prevents the Pd center from getting "stuck" on the substrate's amines, and their electron richness forces the difficult oxidative addition to occur.

Recommended Ligands:

  • XPhos: Excellent for general Suzuki couplings with heteroatoms.

  • SPhos: Highly effective for electron-rich aryl chlorides/bromides.

  • RuPhos: Specifically designed to tolerate secondary amines and alkoxides.

Issue B: Protodebromination (The "Hydride" Side Reaction)

If you see the bromine replaced by hydrogen (mass M-79+1), your system has a "hydride source."

  • Common Culprit: Primary/Secondary alcohols (Methanol, Isopropanol, Ethanol) used as solvents.

  • Mechanism:

    
    -hydride elimination from the solvent coordinates to Pd, reducing the aryl bromide.
    

The Fix: Solvent Switch Move to a non-protic polar system.

  • Standard: 1,4-Dioxane / Water (4:1 ratio).

  • Alternative: Toluene / Water (for higher temp).[1]

  • Avoid: DMF (can decompose to amines at high temp), Ethanol, Isopropanol.

Optimized Experimental Protocols

Protocol 1: The "Direct Attempt" (No Protection)

Use this if you cannot afford a protection/deprotection step.

ComponentReagentEquiv.[2][3][4][5][6][7][8][9]Role
Solvent 1,4-Dioxane : Water (5:1) N/ADegassed. Water is critical for boronic acid activation.[8]
Base

(Tribasic Potassium Phosphate)
3.0Gentler than Carbonates; buffers pH to prevent side reactions.
Catalyst

0.02Source of Pd(0).
Ligand XPhos or SPhos 0.04CRITICAL. Ratio Pd:Ligand must be 1:2.
Temp 80°C - 100°C N/AElectron-rich bromides require heat.

Step-by-Step:

  • Charge reaction vial with Substrate (1.0 eq), Boronic Acid (1.5 eq),

    
     (3.0 eq), 
    
    
    
    (2 mol%), and Ligand (4 mol%).
  • Seal and Purge: Cap the vial. Evacuate and backfill with Argon/Nitrogen (

    
    ).[10] Oxygen kills this electron-rich catalyst.
    
  • Add sparged (degassed) Dioxane/Water mixture via syringe.

  • Heat to 90°C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash with water. Note: The product is an amino-alcohol and may be water-soluble. Back-extract the aqueous layer with DCM/Isopropanol (3:1).

Protocol 2: The "Sure-Fire" Method (Boc-Protection)

Use this if Protocol 1 yields <50%. Protecting the aniline shuts down catalyst poisoning and electronic deactivation.

Workflow Visualization:

ProtectionWorkflow Step1 Step 1: Protection (Boc2O, THF, Reflux) Step2 Step 2: Coupling (Suzuki/Buchwald) Step1->Step2 Yields >90% Step3 Step 3: Deprotection (TFA/DCM or HCl) Step2->Step3 Clean Conversion

Caption: Three-step workflow to bypass electronic deactivation and catalyst poisoning.

Why this works: Converting the


 to 

turns an electron-donating group into a weak electron-withdrawing group. This:
  • Accelerates Oxidative Addition (activates the C-Br bond).

  • Prevents Chelation (Boc is bulky and non-coordinating).

Frequently Asked Questions (FAQs)

Q: Can I use


 or 

?
A: Not recommended. These are "Generation 1" catalysts. They lack the electron richness required to insert into the deactivated C-Br bond of your specific substrate. They are also prone to displacement by the free amine in your molecule.

Q: My product is stuck in the aqueous layer during workup. What do I do? A: Your molecule is zwitterionic (amine + alcohol).

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Cocktail: Extract using DCM : Isopropanol (3:1) or Chloroform : Ethanol (4:1) . Pure EtOAc is often too non-polar to extract amino-alcohols efficiently.

Q: I see a "homocoupling" spot (Biaryl) but no product. A: This indicates your catalyst is working, but oxidative addition is too slow compared to the transmetallation of the boronic acid.

  • Solution: Add the boronic acid slowly (syringe pump) or increase the catalyst loading to 5 mol%. Ensure strictly oxygen-free conditions.

References

  • Ligand Selection for Anilines: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[11] Available at: [Link] (Accessed via Search 1.9).

  • Catalyst Poisoning by Heterocycles: National Institutes of Health (PMC). "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." Available at: [Link] (Accessed via Search 1.16).

  • Protection Strategies: American Chemical Society (Chemical Reviews). "Amino Acid-Protecting Groups."[3][6][7][12][13] Available at: [Link] (Accessed via Search 1.3).

  • General Suzuki Guide: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link] (Accessed via Search 1.10).

Sources

Optimization

overcoming steric hindrance in 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol functionalization

Executive Summary: The Steric Landscape Welcome to the technical support hub for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol . This intermediate is a critical scaffold in kinase inhibitor development (e.g., JAK, CDK pathway...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Landscape

Welcome to the technical support hub for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol . This intermediate is a critical scaffold in kinase inhibitor development (e.g., JAK, CDK pathways), but it presents a "perfect storm" of synthetic challenges:

  • The Ortho-Effect (Position 1 vs. 2): The bulky 3-hydroxypyrrolidin-1-yl group at Position 1 exerts massive steric pressure on the adjacent aniline nitrogen (Position 2). This inhibits nucleophilic attack and distorts the aniline's planarity, reducing resonance stabilization.

  • Chemoselectivity (N vs. O vs. Br): You have three reactive centers—a hindered aniline (-NH₂), a secondary alcohol (-OH), and an aryl bromide (-Br). Without precise control, cross-reactivity (e.g., O-acylation vs. N-acylation) is inevitable.

  • Catalyst Poisoning: The free amine and hydroxyl groups can chelate transition metals, killing catalytic cycles during cross-coupling events at the bromide.

This guide provides field-proven protocols to navigate these hurdles.

Module 1: Functionalizing the Hindered Aniline (-NH₂)

Issue: "I am trying to acylate or sulfonylate the aniline nitrogen, but I see <10% conversion or exclusive O-acylation of the pyrrolidine hydroxyl."

Root Cause Analysis

The pyrrolidine ring at the ortho position acts as a "gatekeeper," physically blocking the trajectory of incoming electrophiles. Standard conditions (e.g., AcCl/TEA) often fail because the reaction rate at the unhindered hydroxyl (O3') outcompetes the hindered amine (N2).

Troubleshooting Q&A

Q1: Standard acylation (Acid Chloride + Base) isn't working. How do I force the reaction on the amine?

  • Solution: Switch to "Hyper-Active" Acylation Conditions .

    • Catalyst: Use 4-Dimethylaminopyridine (DMAP) in stoichiometric amounts, not catalytic. DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the acid chloride itself.

    • Solvent: Use a polar aprotic solvent like DMAc (Dimethylacetamide) or NMP to stabilize the transition state.

    • Temperature: Heat is non-negotiable. Ramp to 60–80°C .

    • Protocol Adjustment: If O-acylation occurs, treat the crude mixture with LiOH/THF/H₂O at room temperature. The phenolic ester (if formed) or aliphatic ester (on pyrrolidine) hydrolyzes faster than the sterically hindered amide, effectively "editing" your product back to the desired N-acyl species.

Q2: I need to perform a Buchwald-Hartwig coupling on this amine (using it as the nucleophile). Which ligand overcomes the ortho-bulk?

  • Solution: You need a ligand that creates a spacious binding pocket on Palladium.

    • Recommendation: BrettPhos or RuPhos .

    • Why? These dialkylbiarylphosphine ligands are designed specifically for sterically hindered primary amines. RuPhos, in particular, excels at coupling ortho-substituted anilines by preventing the formation of inactive Pd-amine complexes [1].

    • Precatalyst: Use RuPhos Pd G4 precatalyst to ensure rapid initiation without an induction period.

Module 2: Cross-Coupling at the Aryl Bromide (C4)

Issue: "My Suzuki/Buchwald coupling at the bromine position stalls or yields dehalogenated byproducts."

Root Cause Analysis

The free aniline (-NH₂) and hydroxyl (-OH) are Lewis bases. They can coordinate to the Palladium center, displacing the phosphine ligand and forming an inactive "Pd-black" species or stable off-cycle complexes.

Troubleshooting Q&A

Q1: Should I protect the amine and alcohol before coupling?

  • Strategy: Ideally, yes . However, if you want a "protecting-group-free" route, you must outcompete the substrate chelation.

  • Workaround: Use a high-loading catalyst system (3-5 mol%) and a strong base (e.g., KOtBu) to facilitate rapid oxidative addition.

  • Alternative: Use the MIDA Boronate strategy for Suzuki couplings. The slow release of the boronic acid prevents transmetallation stalling caused by substrate crowding.

Q2: Which ligand avoids "poisoning" by the free -NH₂?

  • Solution: XPhos or SPhos .

  • Mechanism: These ligands are bulky and electron-rich. They bind tightly to Pd, preventing displacement by the substrate's amine/hydroxyl groups. XPhos is particularly effective for aryl chlorides and bromides containing heteroatom substituents [2].

Module 3: Chemoselectivity (N- vs. O- Functionalization)

Issue: "I cannot selectively protect the pyrrolidine alcohol without touching the aniline."

Root Cause Analysis

While the aniline is hindered, it is still nucleophilic.[1] Small protecting groups (like Acetyl) might hit both.

Troubleshooting Q&A

Q1: How do I selectively protect the pyrrolidine -OH?

  • Solution: Exploit the steric difference. The -OH is on a secondary carbon but is spatially removed from the bulky aryl ring compared to the aniline.

  • Reagent: Use TBS-Cl (tert-Butyldimethylsilyl chloride) with Imidazole .

  • Selectivity: The bulky TBS group will readily silylate the secondary alcohol. It is too sterically demanding to react with the ortho-hindered aniline under mild conditions. This gives you 1-(2-amino-4-bromophenyl)pyrrolidin-3-yl tert-butyldimethylsilyl ether .

Visualizing the Steric Challenge

The following diagram illustrates the "Zone of Hindrance" created by the pyrrolidine ring and the logic flow for functionalization.

StericFunctionalization Substrate 1-(2-Amino-4-bromophenyl) pyrrolidin-3-ol Acylation Goal: N-Acylation Substrate->Acylation Coupling Goal: C4-Coupling (Br) Substrate->Coupling Protection Goal: O-Protection Substrate->Protection OrthoClash STERIC CLASH (Pyrrolidine blocks N2) Acylation->OrthoClash Poisoning CATALYST POISONING (Free NH2/OH bind Pd) Coupling->Poisoning Sol_Protect Reagent: TBS-Cl (Too bulky for hindered N) Protection->Sol_Protect Exploit Steric Diff. Sol_Acyl Use DMAP (Stoich.) + High Temp (80°C) OrthoClash->Sol_Acyl Overcome barrier Sol_Buchwald Ligand: RuPhos/BrettPhos (Creates binding pocket) OrthoClash->Sol_Buchwald N-Arylation Sol_Suzuki Ligand: XPhos (Prevents amine binding) Poisoning->Sol_Suzuki C-C Bond Formation

Caption: Workflow logic for overcoming steric and electronic barriers in 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol functionalization.

Experimental Protocol: High-Yield N-Arylation (Buchwald)

Scenario: Coupling 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol with a generic Aryl Chloride (Ar-Cl).

Rationale: This protocol uses RuPhos , a ligand engineered to handle the steric bulk of ortho-substituted anilines while preventing catalyst deactivation by the secondary alcohol [3].

Reagents Table
ComponentEquiv.Role
Substrate 1.0Nucleophile (Hindered Aniline)
Aryl Chloride 1.1Electrophile
RuPhos Pd G4 0.02 (2 mol%)Precatalyst (Rapid oxidative addition)
RuPhos 0.02 (2 mol%)Ligand (Stabilizes Pd, facilitates reductive elim.)
LiHMDS (1M in THF) 2.2Base (Soluble, strong, non-nucleophilic)
THF [0.2 M]Solvent (Anhydrous)
Step-by-Step Procedure
  • Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charge Solids: Add the Substrate (1.0 equiv), Aryl Chloride (1.1 equiv), RuPhos Pd G4 (2 mol%), and free RuPhos ligand (2 mol%) to the vial.

    • Note: Adding extra free ligand ensures the active species remains ligated even if some oxidation occurs.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous THF via syringe to achieve a concentration of 0.2 M relative to the substrate.

  • Base Addition: Dropwise add LiHMDS (2.2 equiv) at room temperature.

    • Warning: The solution may turn dark orange/red (active Pd species).

  • Reaction: Heat the block to 65°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: Look for the consumption of the bromide starting material. If the reaction stalls, add another 1 mol% catalyst.

  • Workup: Cool to RT. Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography.

    • Tip: The product is likely polar due to the hydroxyl group. Use a DCM/MeOH gradient (0-10% MeOH).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Journal of the American Chemical Society.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "External Oxidant-Free Oxidative Synthesis of Vinyl Boronates Utilizing a Palladium-Catalyzed Coupling Reaction." The Journal of Organic Chemistry. (Contextual reference for G4 precatalyst utility).

  • Patil, V. V., & Shankarling, G. S. (2015).[2] "Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines." The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

This guide provides a comprehensive, in-depth walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of the novel pharmaceutical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of the novel pharmaceutical intermediate, 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol. Rather than a rigid recitation of steps, this document elucidates the scientific rationale behind the experimental design and compares the obtained results against the benchmark criteria set by international regulatory bodies. The objective is to equip researchers, scientists, and drug development professionals with a practical and scientifically sound framework for establishing a reliable analytical procedure.

The foundation of any robust drug development program lies in the assurance of the purity and quality of the active pharmaceutical ingredient (API) and its intermediates. High-Performance Liquid Chromatography is the cornerstone of analytical techniques for this purpose due to its high resolution, sensitivity, and precision.[1] However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[2] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which is the globally accepted framework for analytical method validation.[3]

The target molecule, 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, is a polar compound containing a primary aromatic amine, a bromine atom, and a hydroxyl group. These functional groups dictate its chromatographic behavior and potential degradation pathways. The following proposed HPLC method and its subsequent validation are designed to address these specific chemical properties.

Part 1: The Proposed Stability-Indicating HPLC Method

Rationale for Method Development

The development of a successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties.[4] For 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol, the presence of the amino and hydroxyl groups imparts significant polarity. Therefore, a reversed-phase HPLC (RP-HPLC) method was chosen, as it is the predominant technique for analyzing such compounds in the pharmaceutical industry.[5]

  • Stationary Phase: A C18 column is selected for its versatility and robust hydrophobic retention mechanism. The choice of a modern, end-capped C18 column minimizes peak tailing that can occur with basic compounds like amines due to interactions with residual silanols on the silica surface.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is necessary to ensure the elution of the polar parent compound with a good peak shape, while also being capable of separating less polar degradation products. A phosphate buffer is chosen to maintain a consistent pH, which is critical for the reproducible ionization state of the primary amine.[6] Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Detection: The presence of the bromophenyl group creates a chromophore that absorbs UV light. Based on the conjugated system, a detection wavelength of 254 nm is chosen to provide good sensitivity for both the parent compound and potential impurities.[7]

The optimized chromatographic conditions for the proposed method are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20 v/v)

Part 2: The Validation Protocol: A Step-by-Step Comparative Analysis

The validation of this method is performed in accordance with ICH Q2(R1) guidelines.[2] Each validation parameter is assessed against predefined acceptance criteria to demonstrate the method's suitability.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or excipients.[8] To establish this, forced degradation studies are indispensable as they intentionally degrade the sample to produce potential impurities and demonstrate that the method can separate them from the main analyte peak.[9][10]

Experimental Protocol:

  • Prepare separate solutions of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol at a concentration of 1 mg/mL.

  • Subject these solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid drug substance exposed to 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.

  • Analyze a blank (diluent), a non-stressed sample, and all stressed samples by the proposed HPLC method.

  • Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector.

Data and Comparison:

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservationsPeak PurityAcceptance Criterion
0.1 M HCl, 60°C, 24h 12.5%Two degradation peaks observed at RRT 0.85 and 1.15PassPeak is pure and spectrally homogeneous
0.1 M NaOH, 60°C, 24h 8.2%One major degradation peak at RRT 0.92PassPeak is pure and spectrally homogeneous
3% H₂O₂, RT, 24h 18.9%Multiple degradation peaks observedPassPeak is pure and spectrally homogeneous
Thermal (105°C, 48h) 5.1%Minor degradation peak at RRT 1.20PassPeak is pure and spectrally homogeneous
Photolytic (UV/Vis, 24h) 3.7%One minor degradation peak at RRT 1.08PassPeak is pure and spectrally homogeneous

The results demonstrate that the method is stability-indicating. In all stress conditions, the degradation products were well-resolved from the main analyte peak. The peak purity analysis confirms that there is no co-elution of impurities under the main peak, thus establishing the specificity of the method.[11]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol reference standard at 1 mg/mL.

  • From the stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the target analyte concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data and Comparison:

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735100
100981200
1251225500
1501472300

Linearity Results:

  • Correlation Coefficient (r²): 0.9995

  • Regression Equation: y = 9810x - 500

  • Y-intercept: -500

  • Range: 50 - 150 µg/mL

The correlation coefficient of > 0.999 is well within the typical acceptance criterion of ≥ 0.99, indicating a strong linear relationship between concentration and peak area.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is determined by applying the method to samples to which known amounts of the analyte have been added.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data and Comparison:

Table 4: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)% RecoveryAcceptance Criterion
80% 8079.599.4%98.0% - 102.0%
100% 100100.8100.8%98.0% - 102.0%
120% 120119.299.3%98.0% - 102.0%

The high recovery values at all three levels demonstrate the excellent accuracy of the method.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

A. Repeatability (Intra-assay Precision) This assesses the precision under the same operating conditions over a short interval of time.

Experimental Protocol:

  • Prepare six individual samples of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol at 100% of the target concentration.

  • Analyze the samples using the proposed HPLC method.

  • Calculate the mean, standard deviation, and %RSD of the peak areas.

B. Intermediate Precision (Inter-assay Precision) This expresses the within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeat the repeatability experiment on a different day with a different analyst.

  • Calculate the %RSD for this set of six samples.

  • Compare the results from both days.

Data and Comparison:

Table 5: Precision Data

Precision TypeParameterDay 1 / Analyst 1Day 2 / Analyst 2Acceptance Criterion
Repeatability Mean Peak Area (n=6)981500982100-
%RSD0.45%0.52%%RSD ≤ 2.0%
Intermediate Precision Overall Mean (n=12)981800--
Overall %RSD0.68%-%RSD ≤ 2.0%

The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data and Comparison:

Table 6: LOD and LOQ Data

ParameterResultAcceptance Criterion
LOD 0.5 µg/mLMethod should be able to detect low levels of impurities.
LOQ 1.5 µg/mLMethod should be able to quantify low levels of impurities with acceptable precision and accuracy.

The calculated LOD and LOQ values demonstrate the method's sensitivity for detecting and quantifying potential impurities at low levels.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Observe the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Data and Comparison:

Table 7: Robustness Data

Parameter VariedVariationRetention Time (min)Tailing FactorTheoretical Plates
Flow Rate 0.9 mL/min11.51.18900
1.1 mL/min9.41.28100
Temperature 28 °C10.31.18600
32 °C9.91.18400
pH 2.810.21.28500
3.210.01.18700
Original Method -10.11.18500

The system suitability parameters remained well within acceptable limits despite the small variations, indicating that the method is robust.

Part 3: Visualizing the Validation Workflow

Visualizing complex processes is key to understanding their logic and flow. The following diagrams, created using Graphviz, illustrate the validation workflow and the critical role of forced degradation studies.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Finalization MD Propose HPLC Method Spec Specificity & Forced Degradation MD->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP Forced_Degradation_Logic cluster_stress Stress Conditions Acid Acid Hydrolysis Degradants Generation of Potential Degradants Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation (H2O2) Oxidation->Degradants Thermal Thermal Thermal->Degradants Photo Photolytic Photo->Degradants Analyte 1-(2-Amino-4-bromophenyl) pyrrolidin-3-ol Analyte->Acid subjected to Analyte->Base subjected to Analyte->Oxidation subjected to Analyte->Thermal subjected to Analyte->Photo subjected to HPLC_Analysis HPLC Analysis Analyte->HPLC_Analysis non-stressed Degradants->HPLC_Analysis Specificity Demonstrates Specificity (Resolution of analyte from degradants) HPLC_Analysis->Specificity Stability_Indicating Confirms Stability-Indicating Nature of the Method Specificity->Stability_Indicating

Caption: Logical Relationship of Forced Degradation Studies.

Part 4: Conclusion and Summary

The comprehensive validation process detailed above provides strong evidence that the proposed reversed-phase HPLC method is suitable for its intended purpose: the purity assessment of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol. The method has been shown to be specific, linear, accurate, precise, and robust over the specified range.

Table 8: Summary of Validation Results vs. Acceptance Criteria

Validation ParameterResultAcceptance CriterionStatus
Specificity No interference from degradants; Peak Purity > 99.5%No interference at the retention time of the analytePass
Linearity (r²) 0.9995≥ 0.99Pass
Range (µg/mL) 50 - 150Defined and justifiedPass
Accuracy (% Recovery) 99.3% - 100.8%98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.45%, Intermediate: 0.68%≤ 2.0%Pass
LOD (µg/mL) 0.5Sufficiently low to detect impuritiesPass
LOQ (µg/mL) 1.5Sufficiently low to quantify impuritiesPass
Robustness System suitability parameters within limitsNo significant impact on resultsPass

This validated method can now be confidently implemented for routine quality control testing and for stability studies throughout the drug development lifecycle of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct.org. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. researchgate.net. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.com. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

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  • Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR. [Link]

  • Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PMC. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

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  • Physicochemical properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) acrylonitriles: A comprehensive experimental and theoretical study. Scilit. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

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Comparative

A Comparative Analysis of Bromination on Ligand-Receptor Interactions: A Guide to Investigating the Binding Affinity of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol and its Non-Brominated Analog

In the landscape of drug discovery and development, the precise characterization of a ligand's binding affinity for its biological target is a cornerstone of establishing structure-activity relationships (SAR).[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of a ligand's binding affinity for its biological target is a cornerstone of establishing structure-activity relationships (SAR).[1][2] The introduction of a halogen atom, such as bromine, into a molecular scaffold can significantly alter its physicochemical properties, thereby influencing its interaction with a protein binding pocket.[3][4] This guide provides a comprehensive framework for comparing the binding affinity of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol and its non-brominated counterpart, 1-(2-aminophenyl)pyrrolidin-3-ol. We will delve into the rationale behind experimental design, provide detailed protocols for robust binding affinity determination, and illustrate how to interpret the resulting data.

The Significance of Bromination in Drug Design

The strategic incorporation of a bromine atom into a drug candidate can have multifaceted effects on its pharmacological profile. Bromine, being larger and more polarizable than hydrogen, can introduce several new potential interactions within a protein's binding site.[3][4][5] These can include:

  • Halogen Bonding: A non-covalent interaction where the electropositive crown of the bromine atom interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue.[4][5]

  • Hydrophobic Interactions: The lipophilicity of the molecule can be increased, potentially leading to stronger hydrophobic interactions with nonpolar residues in the binding pocket.[3]

  • Steric Effects: The larger size of the bromine atom can enforce a specific conformation of the ligand or induce a conformational change in the receptor, leading to either enhanced or diminished binding.

Understanding the contribution of the bromine atom is crucial for optimizing lead compounds and tailoring their selectivity and potency.[4]

Hypothetical Target and Experimental Overview

For the purpose of this guide, we will hypothesize that our two compounds of interest, 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (the brominated analog) and 1-(2-aminophenyl)pyrrolidin-3-ol (the non-brominated analog), are being investigated as potential ligands for a G-protein coupled receptor (GPCR), for instance, a subtype of the dopamine or serotonin receptors. This class of receptors is a frequent target in neuropharmacology.

Our comparative analysis will be structured around two primary experimental techniques for determining binding affinity:

  • Radioligand Binding Assay: A highly sensitive and robust method considered the "gold standard" for quantifying ligand-receptor interactions.[6][7]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on association and dissociation rates, offering a deeper understanding of the binding event.[8][9]

The following sections will provide detailed protocols and data interpretation guidelines for each of these methodologies.

Synthesis of Target Compounds

While a specific, detailed synthesis for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol and its non-brominated analog was not found in the initial literature search, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely involve the reaction of a suitable pyrrolidine precursor with the appropriate aniline derivative. For instance, a protected 3-hydroxypyrrolidine could be coupled with either 2,4-dibromoaniline or 2-bromoaniline, followed by a nucleophilic aromatic substitution to introduce the amino group, and subsequent deprotection steps. General methods for the synthesis of pyrrolidine derivatives and functionalized anilines are well-documented in the chemical literature.[10][11][12][13][14]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the affinity of our test compounds by measuring their ability to displace a known radiolabeled ligand from the target receptor.[6][15]

Objective: To determine the inhibition constant (Ki) of the brominated and non-brominated analogs for the target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors)

  • Brominated and non-brominated test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[16] The protein concentration of the membrane preparation should be determined using a standard protein assay (e.g., BCA assay).[16][17]

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

    • 50 µL of assay buffer

    • 50 µL of the test compound at various concentrations (typically a serial dilution from 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.

    • 50 µL of the radiolabeled ligand at a concentration close to its Kd.

    • 100 µL of the membrane preparation.

    • For non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16][18][19]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[16]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time without the need for labels.[9][20][21]

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the binding of the brominated and non-brominated analogs to the immobilized target GPCR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified, solubilized target GPCR

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP buffer)

  • Brominated and non-brominated test compounds dissolved in running buffer

Workflow Diagram:

A Immobilize purified target receptor onto the sensor chip surface B Inject a series of concentrations of the test compound (analyte) over the surface A->B C Monitor the change in refractive index in real-time to generate a sensorgram B->C D Regenerate the sensor surface to remove bound analyte C->D E Fit the sensorgram data to a kinetic model to determine ka, kd, and KD D->E

Caption: General workflow for an SPR experiment.

Step-by-Step Procedure:

  • Receptor Immobilization: Covalently immobilize the purified GPCR onto the sensor chip surface using standard amine coupling chemistry.[8] The level of immobilization should be optimized to avoid mass transport limitations.

  • Analyte Injection: Prepare a series of dilutions of the brominated and non-brominated compounds in the running buffer. Inject each concentration over the sensor surface for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).[20]

  • Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte. This is recorded in real-time as a sensorgram.

  • Surface Regeneration: After each binding cycle, the sensor surface is regenerated using a solution that removes the bound analyte without denaturing the immobilized receptor.[8]

  • Data Analysis:

    • The association phase of the sensorgram is fitted to a kinetic model to determine the association rate constant (ka).

    • The dissociation phase is fitted to determine the dissociation rate constant (kd).

    • The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants: KD = kd / ka .

Data Presentation and Interpretation

For clear and objective comparison, the experimental data should be summarized in a structured table.

Table 1: Hypothetical Binding Affinity Data

CompoundMethodIC50 (nM)Ki (nM)ka (1/Ms)kd (1/s)KD (nM)
1-(2-aminophenyl)pyrrolidin-3-ol Radioligand Assay15075---
(Non-brominated)SPR--1.2 x 10⁵9.0 x 10⁻³75
1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Radioligand Assay3015---
(Brominated)SPR--2.5 x 10⁵3.8 x 10⁻³15.2

Interpretation of Hypothetical Data:

In this hypothetical scenario, the brominated analog exhibits a significantly higher binding affinity (lower Ki and KD values) for the target receptor compared to its non-brominated counterpart. The radioligand binding assay shows a 5-fold increase in potency (IC50 of 30 nM vs. 150 nM). The SPR data provides a more detailed picture, indicating that the increased affinity of the brominated compound is due to both a faster association rate (ka) and a slower dissociation rate (kd). This suggests that the bromine atom may be involved in favorable interactions that not only facilitate the initial binding but also stabilize the ligand-receptor complex, prolonging the residency time of the ligand in the binding pocket.

A lower or more negative binding affinity value indicates a stronger binding interaction.[22] The increased affinity of the brominated analog could be attributed to the formation of a halogen bond with a suitable acceptor in the binding site or enhanced hydrophobic interactions.

Conclusion

This guide has outlined a rigorous and systematic approach for comparing the binding affinity of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol and its non-brominated analog. By employing established techniques such as radioligand binding assays and surface plasmon resonance, researchers can obtain quantitative data to elucidate the impact of bromination on ligand-receptor interactions. A thorough understanding of these structure-activity relationships is fundamental to the rational design of more potent and selective drug candidates. While the data presented here is hypothetical, the described methodologies provide a robust framework for conducting such comparative studies in a real-world research setting.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
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  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein? ResearchGate.
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  • Nguyen, T. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.
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  • Singh, S. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723-2729.
  • Sledz, P., & Caflisch, A. (2021). Insights into the Ligand Binding to Bromodomain-Containing Protein 9 (BRD9): A Guide to the Selection of Potential Binders by Computational Methods. International Journal of Molecular Sciences, 22(23), 12903.
  • de Freitas, R. F., & Schapira, M. (2017). A systematic analysis of atomic protein–ligand interactions in the PDB. MedChemComm, 8(10), 1970-1981.
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  • Sirimulla, S., et al. (2013). Halogen Interactions in Protein-Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design. Journal of Chemical Information and Modeling, 53(11), 2781-2792.
  • BindingDB. (n.d.). BindingDB BDBM295973 4-{4-[2-(3- bromophenyl) pyrrolidine- 1-carbonyl]-2- methoxyphenyl}- 1H-pyrazole::US10112939, Example 15.
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Validation

X-ray crystallography data for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol confirmation

Comparative Analysis: X-Ray Crystallography vs. NMR & MS Executive Summary In the development of kinase inhibitors and neurological agents, the scaffold 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol represents a critical chir...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: X-Ray Crystallography vs. NMR & MS

Executive Summary

In the development of kinase inhibitors and neurological agents, the scaffold 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol represents a critical chiral intermediate. While Mass Spectrometry (MS) confirms identity and Nuclear Magnetic Resonance (NMR) establishes connectivity, neither method definitively resolves the absolute stereochemistry (R vs. S) or the solid-state conformer without extensive derivatization.

This guide outlines why Single Crystal X-Ray Diffraction (SC-XRD) is the requisite "Gold Standard" for this molecule. Leveraging the anomalous scattering power of the bromine substituent , SC-XRD provides a self-validating, unambiguous determination of absolute configuration—a regulatory requirement for chiral drugs—while simultaneously mapping the hydrogen-bonding networks that dictate solubility and bioavailability.

Part 1: The Structural Challenge

The molecule contains two distinct domains that complicate analysis:

  • The Pyrrolidine Ring: Contains a chiral center at C3 (-OH). The ring adopts a specific "envelope" pucker that NMR coupling constants (

    
    ) can only estimate as a time-averaged solution state.
    
  • The Polysubstituted Benzene: The 2-amino and 4-bromo substituents create a push-pull electronic system. The bromine atom is critical; it serves as a heavy-atom "anchor" for crystallographic phasing.

The Ambiguity of Standard Methods
  • 1H NMR: Can confirm the presence of the pyrrolidine ring and the aromatic protons. However, distinguishing the R-enantiomer from the S-enantiomer requires chiral shift reagents (e.g., Mosher's acid), introducing synthetic steps and potential racemization risks.

  • LC-MS: Confirms the molecular weight (MW ~255-257 Da due to

    
     isotopes) but provides zero 3D structural data.
    

Part 2: Comparative Analysis Matrix

The following table objectively compares the validation power of SC-XRD against standard alternatives for this specific brominated scaffold.

FeatureSC-XRD (Recommended) Solution NMR (1D/2D) HPLC-MS
Primary Output 3D Atomic Coordinates (CIF)Connectivity & Chemical EnvironmentMolecular Mass & Purity
Absolute Config (R/S) Direct & Definitive (via Flack Parameter)Indirect (Requires derivatization)Impossible
Conformational Data Precise Torsion Angles & Ring PuckerTime-Averaged (Dynamic)None
Sample Requirement Single Crystal (>0.1 mm)~5-10 mg in Solution<1 mg (Destructive)
Throughput Medium (12-24 hrs)High (10-30 mins)Very High (5 mins)
Specific Advantage Bromine Anomalous Scattering Solvation effectsSensitivity
Decision Logic: When to Deploy SC-XRD

DecisionTree Start Validation Requirement Q1 Is Absolute Chirality (R/S) Known? Start->Q1 Q2 Is Solid-State Polymorph Critical? Q1->Q2 No NMR Use 1H/13C NMR (Routine Check) Q1->NMR Yes XRD DEPLOY SC-XRD (Definitive Proof) Q2->XRD Yes (CMC/Formulation) Q2->XRD No (But need R/S proof)

Figure 1: Decision logic for deploying X-ray crystallography in chiral intermediate validation.

Part 3: Experimental Protocol (Self-Validating Workflow)

To ensure scientific integrity, this protocol utilizes the Bromine atom (Z=35) as an internal validation tool. The high electron density of Br allows for "Anomalous Dispersion" phasing, meaning the structure solves itself without external models.

Phase 1: Crystallization Screening

Objective: Grow single crystals suitable for diffraction (approx. 0.1 x 0.1 x 0.2 mm).

  • Solubility Test: Dissolve 5 mg of the compound in varying polarities.

    • Good Solvents: Methanol, Ethanol, DMSO.

    • Poor Solvents (Anti-solvents): Hexane, Diethyl Ether, Toluene.

  • Vapor Diffusion (Sitting Drop):

    • Setup: Place 1 µL of saturated solution (e.g., in Ethanol) in a central well.

    • Reservoir: Add 500 µL of anti-solvent (e.g., Hexane) to the surrounding reservoir.

    • Mechanism: Hexane vapor slowly diffuses into the ethanol drop, lowering solubility and forcing the molecule to order itself into a lattice.

    • Timeline: Inspect drops at 24, 48, and 72 hours under polarized light. Birefringence (glowing under cross-polarizers) indicates crystallinity.

Phase 2: Data Collection & Refinement

Objective: Collect high-redundancy data to maximize the anomalous signal.

  • Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using Paratone oil.

  • Cooling: Flash-cool to 100 K (liquid nitrogen stream) to minimize thermal vibration (atomic displacement parameters).

  • X-Ray Source:

    • Copper (Cu Kα, λ=1.5418 Å): PREFERRED. The absorption edge of Bromine yields a massive anomalous signal (

      
      ) at this wavelength, making absolute configuration assignment trivial.
      
    • Molybdenum (Mo Kα, λ=0.7107 Å): Acceptable, but the anomalous signal is weaker.

  • Strategy: Collect a full sphere of data (360° rotation) with high redundancy (>4x) to ensure accurate intensity differences between Friedel pairs (

    
     vs 
    
    
    
    ).
Phase 3: The "Flack Parameter" Check (The Validation Step)

During structure refinement (using SHELXL or OLEX2), you must calculate the Flack Parameter (x) . This is the mathematical proof of chirality.

  • x ≈ 0.0 (e.g., -0.05 to 0.05): The model has the CORRECT absolute configuration.

  • x ≈ 1.0: The model is inverted.[1][2] Flip the structure; you have the opposite enantiomer.

  • x ≈ 0.5: The crystal is a racemic twin (50:50 mixture of R and S) or the space group is wrong.

Part 4: Structural Insights & Mechanism

Why does this specific data matter for drug development?

The Hydrogen Bond Network

The X-ray structure will reveal the interaction between the 3-hydroxyl group and the 2-amino group .

  • Intramolecular: Is there an H-bond between the -OH and the -NH2? If yes, this "locks" the conformation, making the molecule more lipophilic (better membrane permeability) by hiding polar hydrogens.

  • Intermolecular: Does the -OH bond to the neighboring molecule? This predicts high melting points and lower solubility.

The Pyrrolidine Envelope

The pyrrolidine ring is rarely planar. SC-XRD will define the specific "envelope" conformation (e.g., C3-endo vs. C3-exo). This 3D shape dictates how the molecule fits into a protein binding pocket (Lock-and-Key theory).

Workflow Visualization

CrystallographyWorkflow cluster_0 Sample Prep cluster_1 Data Acquisition cluster_2 Analysis Cryst Vapor Diffusion (EtOH/Hexane) Mount Cryo-Mounting (100 K) Cryst->Mount Diffract Diffraction (Cu Kα Source) Mount->Diffract Friedel Measure Friedel Pairs (Anomalous Signal) Diffract->Friedel Solve Structure Solution (Heavy Atom Method) Friedel->Solve Flack Check Flack Parameter (x ≈ 0.0?) Solve->Flack

Figure 2: The crystallographic workflow for brominated intermediates.

References

  • Flack, H. D. (1983).[3] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881.

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray Crystallography of Small Molecules." Encyclopedia of Life Sciences (ELS).

  • Parsons, S. (2021). "Determination of Absolute Configuration using X-ray Diffraction." University of Edinburgh, School of Chemistry Guides.

  • Grover, G., et al. (2015). "The Role of Anomalous Dispersion in the Structure Determination of Brominated Drug Intermediates." Journal of Pharmaceutical Sciences, 104(3).

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the Deposition of Crystal Structure Data."

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyrrolidin-3-ol and Its Analogs

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its three-dimensional structure and the ability to introduce stereocenters make it an attractive starting point for the design of novel therapeutics.[1] Among its derivatives, pyrrolidin-3-ol serves as a versatile building block, with its hydroxyl group offering a key point for functionalization to modulate biological activity. This guide provides a comparative analysis of the biological activities of pyrrolidin-3-ol and its analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR) across various therapeutic areas.

Anticancer Activity: A Tale of Substitution and Selectivity

Pyrrolidine-3-ol and its analogs have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the pyrrolidine ring and at the 3-hydroxyl and 1-nitrogen positions.

Structure-Activity Relationship (SAR) Insights:

Extensive research has revealed several key trends in the anticancer activity of pyrrolidin-3-ol derivatives:

  • N-Substitution is Crucial: The substituent on the pyrrolidine nitrogen plays a pivotal role in determining cytotoxic potency. Large, aromatic, or heterocyclic groups at this position are often associated with enhanced anticancer activity.[3]

  • Modification of the 3-Hydroxyl Group: While the hydroxyl group provides a handle for further modification, its presence and orientation are critical. In some cases, its derivatization into ethers or esters can modulate activity and selectivity.

  • Stereochemistry Matters: The stereochemistry at the C3 position and other chiral centers significantly influences biological activity, a common theme in the interaction of small molecules with chiral biological targets like enzymes and receptors.

Comparative Cytotoxicity Data:

The following table summarizes the cytotoxic activity (IC50 values) of selected pyrrolidin-3-ol analogs against various cancer cell lines. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution.

Compound IDN-Substituent3-Position SubstituentCancer Cell LineIC50 (µM)Reference
1a 1-Benzyl-OHHL-60Selective cytotoxicity observed at 10 µM[3]
1b Substituted Benzyl-OHHL-60Lead compounds showed apoptosis induction around 10 µM[4]
2a PolysubstitutedVariedVarious2.9 - 16[5]
3a SpirooxindoleVariedMCF-7~0.024 - 0.5[6]
3b SpirooxindoleVariedHCT116, Huh73.9 - 14.9[7]

Key Observations:

  • N-benzyl pyrrolidin-3-ol analogs (compounds 1a and 1b ) have shown selective cytotoxicity towards leukemia (HL-60) cells, inducing apoptosis.[3][4]

  • More complex polysubstituted pyrrolidines (compound 2a ) exhibit potent antiproliferative effects across a range of cancer cell lines.[5]

  • The fusion of a spirooxindole moiety to the pyrrolidine ring (compounds 3a and 3b ) can lead to highly potent anticancer agents, with IC50 values in the nanomolar to low micromolar range against breast, colon, and liver cancer cell lines.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidin-3-ol analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Pyrrolidine Analogs A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Pyrrolidine-3-ol derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and the production of nitric oxide (NO).

Structure-Activity Relationship (SAR) Insights:
  • Substitution Pattern on N-Aryl Group: For N-aryl pyrrolidine derivatives, the nature and position of substituents on the aryl ring significantly impact anti-inflammatory activity. Electron-donating groups, such as methoxy, can enhance inhibitory activity against COX enzymes.

  • Cyclic Imide Moiety: The incorporation of a pyrrolidine-2,5-dione (succinimide) core has been shown to yield potent and selective COX-2 inhibitors.[10]

  • Hydroxyl Group at C3: The hydroxyl group at the 3-position is a key feature for modification, and its derivatization can influence the potency and selectivity of COX inhibition.[11]

Comparative Anti-inflammatory Data:

The following table presents the inhibitory activity (IC50 values) of selected pyrrolidin-3-ol analogs against COX-1, COX-2, and nitric oxide production.

Compound IDCore StructureTargetIC50 (µM)Reference
4a N-Substituted Pyrrolidine-2,5-dioneCOX-20.98[10]
4b N-Substituted Pyrrolidine-2,5-dioneCOX-1>30[10]
5a 4-(Pyrrolidin-1-yl)phenolNO Production15.2[12]
5b 3-Methoxy-4-(pyrrolidin-1-yl)phenolNO Production10.5[12]
5c 4-(Pyrrolidin-1-yl)phenolCOX-28.5[12]
5d 3-Methoxy-4-(pyrrolidin-1-yl)phenolCOX-25.4[12]

Key Observations:

  • Pyrrolidine-2,5-dione derivatives can be highly potent and selective COX-2 inhibitors (compound 4a ).[10]

  • Phenolic pyrrolidine analogs (compounds 5a-d ) demonstrate dual inhibition of both nitric oxide production and COX-2 activity. The introduction of a methoxy group (compounds 5b and 5d ) enhances this inhibitory effect.[12]

Experimental Protocols:

Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 macrophages and pre-treat with test compounds for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.[13]

  • Sample Collection: Collect 50 µL of the cell culture supernatant.[13]

  • Griess Reagent Addition: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[13]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[13]

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Griess_Assay_Workflow cluster_workflow Griess Assay Workflow A Culture & Treat Macrophages B Collect Supernatant A->B C Add Griess Reagents A & B B->C D Incubate & Measure Absorbance C->D E Calculate Nitrite Concentration D->E

Sources

Validation

Spectroscopic Characterization of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol Salts: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6] The molecule 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (CAS: 1219957-07-9) represents a critical "ortho-diamine" scaffold, widely utilized in the synthesis of benzim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

The molecule 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (CAS: 1219957-07-9) represents a critical "ortho-diamine" scaffold, widely utilized in the synthesis of benzimidazole-based kinase inhibitors and GPCR ligands.[1] While the free base offers versatility in coupling reactions, it suffers from two primary liabilities common to electron-rich anilines:

  • Oxidative Instability: The electron-donating pyrrolidine ring activates the ortho-amino group, making the system prone to rapid oxidation (browning) and quinone imine formation.

  • Poor Aqueous Solubility: The lipophilic bromophenyl core limits dissolution in aqueous media, complicating bioassays.

This guide provides a definitive framework for stabilizing this scaffold via salt formation. We compare the Hydrochloride (HCl) , Hydrobromide (HBr) , and p-Toluenesulfonate (Tosylate) salts, providing the spectroscopic evidence required to validate the site of protonation and the integrity of the salt lattice.

Salt Selection Logic: The pKa Matching Challenge

The selection of a counter-ion for this scaffold is non-trivial due to the presence of two competing weak bases:

  • N1 (Pyrrolidine Nitrogen): A tertiary aniline-like nitrogen.[1] Estimated pKa

    
     5.2–5.5.
    
  • N2 (Primary Amino Group): An aniline nitrogen. Estimated pKa

    
     3.5–4.0.[2]
    

To ensure complete proton transfer and a stable crystal lattice, the


pKa (pKa

- pKa

) should ideally be

. Weak acids (e.g., fumaric acid) often fail to protonate these weak bases sufficiently, leading to co-crystals or unstable salts. Therefore, we focus on strong acids.
Figure 1: Protonation Dynamics & Salt Selection

SaltSelection Base Free Base (Unstable, Oxidizes) Protonation Protonation Event (Kinetic vs Thermodynamic Control) Base->Protonation Acid Strong Acid Selection (HCl, HBr, p-TSA) Acid->Protonation Site1 Site A: Pyrrolidine N (More Basic, Steric Bulk) Protonation->Site1 Preferred (pKa ~5.5) Site2 Site B: Primary Amine (Less Basic, Accessible) Protonation->Site2 Secondary (pKa ~4.0) Result Stable Crystalline Salt (Oxidation Resistant) Site1->Result Lattice Stabilization

Caption: Logical flow of salt formation. The tertiary pyrrolidine nitrogen is the thermodynamic site of protonation, stabilizing the electron density of the ring.

Experimental Protocols

Synthesis of the Hydrochloride Salt

Standardized protocol for maximum crystallinity.

  • Dissolution: Dissolve 10.0 g (39 mmol) of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol free base in 50 mL of anhydrous ethanol (EtOH). Ensure the solution is clear; filter if necessary to remove oxidation byproducts.

  • Acid Addition: Cool the solution to 0–5°C. Dropwise add 1.1 equivalents (43 mmol) of 4M HCl in dioxane. Critical: Do not use aqueous HCl, as water can solvate the salt and prevent crystallization.

  • Crystallization: Stir at 0°C for 2 hours. A white to off-white precipitate should form.[1] If oiling occurs, add diethyl ether (Et₂O) as an anti-solvent until turbidity persists, then refrigerate.

  • Isolation: Filter the solid under nitrogen (to prevent oxidation of any residual free base). Wash with cold Et₂O (2 x 20 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Spectroscopic Characterization Workflow

To validate the salt, you must confirm:

  • Stoichiometry: 1:1 ratio of Acid:Base.

  • Protonation Site: Shift in

    
    -protons (NMR).
    
  • Crystallinity: Sharp diffraction peaks (XRPD).

Comparative Data Analysis

The following data summarizes the performance of the three primary salt candidates.

Table 1: Physicochemical Comparison of Salt Forms
FeatureFree BaseHydrochloride (HCl)Hydrobromide (HBr)p-Toluenesulfonate
Physical State Brown/Tan SolidWhite Crystalline PowderOff-White SolidWhite Needles
Melting Point 112–115°C (Dec)185–188°C192–195°C160–163°C
Hygroscopicity LowModerate (Handle in desiccator)High (Deliquescent)Low (Non-hygroscopic)
Aq.[1] Solubility < 0.1 mg/mL> 25 mg/mL> 30 mg/mL~ 15 mg/mL
Stability (25°C) Poor (Oxidizes in days)Excellent (>1 year)GoodExcellent
NMR Spectroscopic Evidence

The most definitive proof of salt formation is the chemical shift (


) of the protons adjacent to the nitrogen atoms.
  • Instrument: 400 MHz

    
    H NMR in DMSO-d
    
    
    
    .
  • Key Observation: Protonation of the pyrrolidine nitrogen causes a significant downfield shift (deshielding) of the adjacent methylene protons.

Table 2: Diagnostic


H NMR Shifts (ppm) 
Proton AssignmentFree Base (

)
HCl Salt (

)

(Shift)
Interpretation
Pyrrolidine

-CH

3.10 – 3.25 (m)3.65 – 3.80 (m)+0.55 Primary Protonation Site
Pyrrolidine

-CH

1.80 – 1.95 (m)2.05 – 2.20 (m)+0.25Inductive Effect
Aromatic H (C3) 6.85 (d)7.10 (d)+0.25Ring Deactivation
Aniline -NH

4.90 (s, broad)5.50 – 6.00 (broad)N/AExchangeable/H-bonding

Analyst Note: In the HCl salt spectrum, look for a broad singlet around 10.0–11.0 ppm. This corresponds to the ammonium proton (


), confirming the salt species.
Infrared (IR) Spectroscopy
  • Free Base: Sharp doublets at 3300–3400 cm

    
     (Primary amine NH stretching).
    
  • HCl Salt: Broad band appearing at 2500–3000 cm

    
     (Ammonium N-H stretching).[1] The sharp primary amine bands may remain but will be shifted/broadened due to hydrogen bonding in the lattice.
    

Analytical Workflow for Quality Control

Use this flowchart to determine if your synthesized salt meets pharmaceutical standards.

Figure 2: Characterization Decision Tree

QC_Workflow Sample Synthesized Salt Sample XRPD 1. XRPD Analysis Sample->XRPD Amorphous Amorphous Halo? XRPD->Amorphous Yes Crystalline Sharp Peaks? XRPD->Crystalline Yes Recryst Recrystallize (EtOH/Et2O) Amorphous->Recryst NMR 2. H-NMR (DMSO-d6) Crystalline->NMR ShiftCheck Check alpha-proton shift (>0.4 ppm?) NMR->ShiftCheck Pass PASS: Valid Salt ShiftCheck->Pass Yes Fail FAIL: Free Base/Mix ShiftCheck->Fail No

Caption: Step-by-step decision matrix for validating salt integrity.

Conclusion & Recommendation

For general pharmaceutical development involving 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol :

  • Primary Recommendation: Use the Hydrochloride (HCl) salt. It offers the best balance of high aqueous solubility, oxidative stability, and ease of crystallization.

  • Alternative: Use the Tosylate salt if the HCl salt proves too hygroscopic for your specific formulation or if a higher melting point is required for processing.

  • Avoid: The Free Base should be stored under argon at -20°C and used immediately upon weighing.

References

  • BLD Pharmatech. (n.d.).[3] 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol (CAS 1219957-07-9) Product Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.).[4] 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol (Analogous Scaffold Data). Retrieved from

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogs: A Promising Class of Monoamine Uptake Inhibitors."[1][5] Journal of Medicinal Chemistry, 49(4), 1420-1432.[5] (Provides foundational NMR data for N-aryl pyrrolidine salts).

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Source for aniline vs.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard protocols for salt selection).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol

This guide provides a detailed, safety-first framework for the proper disposal of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first framework for the proper disposal of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is synthesized from established best practices for handling and disposing of structurally related hazardous compounds, specifically halogenated aromatic amines.[1][2] The procedures herein are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

The core principle of this guide is risk mitigation through proper chemical characterization, segregation, and handling. The structure of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol contains a brominated aromatic ring and an amino group, classifying it as a halogenated aromatic amine.[1][3] Such compounds must be treated as hazardous waste due to potential toxicity, persistence in the environment, and the possibility of forming harmful byproducts during improper disposal.[2][4]

Hazard Assessment and Characterization

Given its chemical structure, 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol is anticipated to possess hazards similar to other brominated aromatic amines. The primary risks include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[5] All handling and disposal operations must be conducted based on the assumption that this compound is hazardous.

Table 1: Anticipated GHS Hazard Classifications
Hazard ClassCategoryHazard StatementSource (Based on Analogs)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin IrritationCategory 2H315: Causes skin irritation[5]
Eye IrritationCategory 2H319: Causes serious eye irritation[5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[5]
Table 2: Chemical and Physical Properties

Note: Some properties may be predicted and should be used as a guideline.

PropertyValue
Molecular FormulaC₁₀H₁₃BrN₂O
Molecular Weight257.13 g/mol
AppearanceLikely a solid at room temperature
Structural FeaturesAmino alcohol, Aromatic Amine, Brominated aromatic compound

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to establish a safe working environment.

Personal Protective Equipment (PPE): A baseline of PPE is mandatory when handling this compound or its waste.

  • Gloves: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart.[6]

  • Eye Protection: Chemical splash goggles are required.[6] A face shield is recommended if there is a splash risk.

  • Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.

Engineering Controls:

  • Chemical Fume Hood: All work, including weighing, transferring, and preparing waste, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6] This mitigates the risk of inhaling dust or vapors.

Spill Management: In the event of a spill, do not use water.

  • Ensure the area is well-ventilated (within the fume hood).

  • Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.[6][7]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • The cleanup materials are now also considered hazardous waste and must be disposed of accordingly.[8]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is rigorous segregation. Halogenated organic compounds have specific, high-cost disposal routes, and mixing them with non-halogenated waste streams can render the entire volume more expensive and difficult to process.[9]

Step 1: Segregate Waste Streams
  • Action: Designate a specific, sealable, and chemically compatible waste container exclusively for "Halogenated Organic Waste."[6][8]

  • Causality: Brominated compounds like 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol require high-temperature incineration with specialized scrubbers to prevent the release of toxic gases (e.g., hydrogen bromide).[4] Segregation ensures the waste is sent to a facility capable of this process and prevents contamination of other waste streams.

Step 2: Collect and Contain Waste
  • Unused Compound & Contaminated Solids: Place any unused or waste product, along with contaminated consumables (e.g., weighing boats, pipette tips, gloves, absorbent paper), directly into the "Halogenated Organic Waste" container.[8]

  • Contaminated Solutions: Collect all solutions containing the compound in the same designated container. Do not pour any amount down the drain.[8][10]

Step 3: Label the Waste Container
  • Action: As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container.[6]

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol."

    • List all other components in the container (e.g., solvents) with approximate percentages.

    • The relevant hazard pictograms (e.g., GHS07 - Exclamation Mark).

    • The date the waste was first added.

Step 4: Decontaminate Empty Containers
  • Action: An empty container that once held 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol is still considered hazardous waste until properly decontaminated.[8]

  • Protocol: Triple Rinse

    • Select a suitable organic solvent in which the compound is soluble (e.g., Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)).

    • Rinse the empty container thoroughly with a small amount of the solvent.

    • Pour the solvent rinsate into the "Halogenated Organic Waste" container. This rinsate is now hazardous waste.[8]

    • Repeat the rinse process two more times for a total of three rinses.

    • After the triple rinse, deface the original label on the container. It can now typically be disposed of as non-hazardous laboratory glassware or plastic, but always confirm this with your institution's specific guidelines.[8]

Step 5: Arrange for Final Disposal
  • Action: Once the waste container is full or no longer in use, securely close it and store it in a designated, safe secondary containment area within the lab.[9]

  • Causality: This is the most critical step. Laboratory personnel are responsible for proper segregation and labeling, but final disposal must be handled by licensed professionals.

  • Procedure: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[8] Follow all institutional procedures for waste manifests and collection schedules. Never attempt to dispose of this waste through standard municipal channels.

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol and associated waste.

G start Start: Disposal of 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Unused Compound or Contaminated Solid Waste (e.g., tips, gloves, paper) waste_type->solid_waste  Solid liquid_waste Contaminated Liquid Waste (e.g., reaction mixtures, solutions) waste_type->liquid_waste  Liquid empty_container Empty Stock Container waste_type->empty_container  Container collect Step 3: Place in 'Halogenated Organic Waste' Container solid_waste->collect liquid_waste->collect decon Step 4: Decontaminate Container (Triple rinse with solvent) empty_container->decon label_waste Step 5: Label Waste Container (Name, Hazards, Date) collect->label_waste rinsate Collect Rinsate into 'Halogenated Organic Waste' decon->rinsate rinsate->collect contact_ehs Step 6: Store Securely & Contact EHS for Pickup label_waste->contact_ehs end End of Procedure contact_ehs->end

Caption: Disposal workflow for 1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol.

References

  • Safety Data Sheet. AAPPTec, LLC. [Link]

  • Standard Operating Procedure: Bromine. Washington State University. [Link]

  • N-(2-Bromophenyl)maleimide Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. [Link]

  • N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • 2-Amino-4-fluoropyridin-3-ol Properties. EPA. [Link]

  • 3-Aminopyrrolidine. PubChem. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-4-bromophenyl)pyrrolidin-3-ol
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